molecular formula C26H33Br4N3O3 B15550850 Psammaplysene B

Psammaplysene B

Cat. No.: B15550850
M. Wt: 755.2 g/mol
InChI Key: RATGKGRCESGIQD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

structure in first source

Properties

Molecular Formula

C26H33Br4N3O3

Molecular Weight

755.2 g/mol

IUPAC Name

(E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C26H33Br4N3O3/c1-31-9-4-12-35-25-20(27)14-18(15-21(25)28)6-7-24(34)32-10-5-13-36-26-22(29)16-19(17-23(26)30)8-11-33(2)3/h6-7,14-17,31H,4-5,8-13H2,1-3H3,(H,32,34)/b7-6+

InChI Key

RATGKGRCESGIQD-VOTSOKGWSA-N

Origin of Product

United States

Foundational & Exploratory

Psammaplysene B: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the marine natural product Psammaplysene B, a bromotyrosine-derived alkaloid. It details its initial discovery, the methodologies for its isolation and purification from its natural source, and its known biological activities. This guide is intended to serve as a comprehensive resource for researchers in natural product chemistry, marine biotechnology, and oncology drug discovery.

Introduction and Discovery

This compound is a member of the psammaplysin family of metabolites, which are characterized by a unique and complex spirooxepinisoxazoline skeleton. These compounds are derived from bromotyrosine and have been a subject of significant interest due to their structural novelty and diverse biological activities.

This compound was isolated from the marine sponge Aplysinella strongylata, collected from Tulamben Bay in Bali, Indonesia.[1] Its discovery was part of a broader investigation into the chemical constituents of this sponge, which yielded a remarkable 21 new psammaplysin derivatives in addition to six previously identified compounds, including Psammaplysene A and B.[1][2] The structural elucidation of these molecules relied on extensive spectroscopic analysis, primarily high-resolution mass spectrometry and advanced nuclear magnetic resonance (NMR) techniques.[2]

Experimental Protocols

The methodologies outlined below are synthesized from the primary literature describing the isolation of the psammaplysin class of compounds from Aplysinella strongylata.[2]

  • Collection : Specimens of the marine sponge Aplysinella strongylata were collected by hand using SCUBA from their natural habitat.

  • Preparation : Immediately post-collection, the sponge material was frozen to preserve the integrity of its chemical constituents. The frozen biomass was then diced and subsequently freeze-dried.

  • Extraction : The freeze-dried and minced sponge tissue (e.g., 200 g dry weight) was exhaustively extracted at room temperature using a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

  • Solvent Removal : The resulting crude extract was concentrated in vacuo using a rotary evaporator to yield a dark, oily residue.

The purification of this compound from the crude extract is a multi-step chromatographic process designed to separate a complex mixture of structurally related analogues.

  • Solvent Partitioning : The crude extract was subjected to a liquid-liquid partitioning procedure between ethyl acetate (B1210297) (EtOAc) and water (H₂O). The organic layer, containing the majority of the psammaplysin compounds, was collected and dried.

  • Vacuum Liquid Chromatography (VLC) : The dried EtOAc-soluble fraction was pre-adsorbed onto silica (B1680970) gel and subjected to VLC. Elution was performed using a step gradient of increasing polarity, typically starting with 100% n-hexane and gradually increasing the proportion of EtOAc, followed by the addition of MeOH. Fractions were collected and analyzed by thin-layer chromatography (TLC) or ¹H NMR.

  • Size-Exclusion Chromatography : Fractions identified as containing psammaplysins were combined and further purified using size-exclusion chromatography on a Sephadex LH-20 column, with methanol typically used as the mobile phase. This step is effective for separating compounds based on their molecular size and removing polymeric material.

  • Reversed-Phase High-Performance Liquid Chromatography (HPLC) : The final purification was achieved using semi-preparative reversed-phase HPLC (RP-HPLC). A C18 column was used with an isocratic or gradient elution system of acetonitrile (B52724) (MeCN) and water (H₂O), often with a trifluoroacetic acid (TFA) modifier. This compound was isolated as a pure compound from the collected HPLC fractions.

G cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification Sponge Frozen Sponge Biomass (Aplysinella strongylata) Extract Crude DCM/MeOH Extract Sponge->Extract Mince, Freeze-dry, Extract (1:1 DCM:MeOH) Partition EtOAc Soluble Fraction Extract->Partition Partition (EtOAc/H₂O) VLC Silica Gel VLC (Hexane/EtOAc/MeOH gradient) Partition->VLC Sephadex Sephadex LH-20 (100% MeOH) VLC->Sephadex Psammaplysin-rich fractions HPLC Semi-Prep RP-HPLC (C18) (MeCN/H₂O gradient) Sephadex->HPLC Pure This compound HPLC->Pure

Figure 1: Isolation workflow for this compound.

Quantitative Data

While the specific isolation yield for this compound was not detailed in the primary literature, its structural and biological data have been characterized.

The structure of this compound was confirmed through 1D and 2D NMR experiments. The chemical shifts are crucial for the unambiguous identification of the compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃.
Position¹³C (ppm)¹H (ppm, mult., J in Hz)
1158.4-
2--
3162.7-
470.0-
540.83.39 (d, 15.0), 3.33 (d, 15.0)
689.8-
779.24.97 (s)
8114.7-
9159.2-
10148.9-
11113.8-
12141.07.59 (s)
1'--
2'134.17.30 (s)
3'117.1-
4'152.0-
5'117.1-
6'134.17.30 (s)
7'35.82.94 (t, 6.5)
8'40.53.12 (t, 6.5)
9'66.84.14 (t, 6.0)
10'30.12.07 (m)
11'41.93.49 (t, 6.5)
OMe60.83.75 (s)
Data sourced from Mudianta et al., J. Nat. Prod. 2012, 75, 12, 2132–2143.

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Reported Cytotoxic Activity of this compound.
Cell LineCancer TypeResult
HCT-116Colon CancerGrowth Inhibition
HCT-15Colon CancerGrowth Inhibition
PC-3Prostate CancerGrowth Inhibition
ACHNRenal CancerGrowth Inhibition
MDA-MB-231Breast CancerGrowth Inhibition
NUGC-3Stomach CancerGrowth Inhibition
NCI-H23Lung CancerGrowth Inhibition
Data sourced from a 2023 review on Psammaplysins.

Mechanism of Action

The precise signaling pathway through which this compound exerts its cytotoxic effects has not been fully elucidated. However, the induction of apoptosis (programmed cell death) is a common mechanism for cytotoxic compounds in cancer cells. A plausible pathway involves the compound triggering cellular stress, which can initiate either the extrinsic (death receptor) or intrinsic (mitochondrial) apoptotic pathways. Both pathways converge on the activation of executioner caspases (e.g., Caspase-3), which are proteases that dismantle the cell, leading to characteristic morphological changes and cell death.

G cluster_pathways Apoptosis Induction cluster_execution Execution Phase PB This compound Cell Cancer Cell (e.g., HCT-116) PB->Cell Extrinsic Extrinsic Pathway (Death Receptors) Cell->Extrinsic Triggers Intrinsic Intrinsic Pathway (Mitochondrial Stress) Cell->Intrinsic Triggers Caspases Initiator Caspase Activation (Caspase-8, Caspase-9) Extrinsic->Caspases Intrinsic->Caspases Exec_Caspases Executioner Caspase Activation (Caspase-3) Caspases->Exec_Caspases Apoptosis Apoptosis (Cell Death) Exec_Caspases->Apoptosis

Figure 2: Plausible signaling pathway for this compound cytotoxicity.

Conclusion and Future Directions

This compound is a structurally complex marine natural product with demonstrated broad-spectrum cytotoxic activity against several human cancer cell lines. The established protocols for its isolation from Aplysinella strongylata provide a clear path for obtaining material for further study.

Future research should focus on several key areas. Firstly, determining the specific IC₅₀ values for this compound against its panel of sensitive cell lines is critical for quantifying its potency. Secondly, a detailed investigation into its mechanism of action is warranted to identify its specific molecular target(s) and elucidate the signaling pathways it modulates. Such studies could reveal novel therapeutic targets and are essential for advancing this compound as a potential lead compound in oncology drug development.

References

The Chemical Architecture of Psammaplysene B: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Marine-Derived Inhibitor of FOXO1a Nuclear Export

Psammaplysene B is a bromotyrosine-derived natural product isolated from marine sponges of the Psammaplysilla genus. As a member of the psammaplysene family, it has garnered interest within the scientific community for its biological activity, particularly its role in modulating the subcellular localization of the transcription factor FOXO1a. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological context of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Physicochemical Properties

This compound is a complex dimeric alkaloid characterized by the presence of two dibromotyrosine-derived units linked by a polyamine chain. Its intricate structure is fundamental to its biological function.

The systematic IUPAC name for this compound is (E)-N-[3-[2,6-dibromo-4-[2-(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-2-enamide[1]. The key structural features include two tetrabrominated phenyl rings, ether linkages, and a central amide bond.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₃₃Br₄N₃O₃PubChem[1]
Molecular Weight755.2 g/mol PubChem[1]
XLogP36.6PubChem[1]
Monoisotopic Mass750.92554 DaPubChem[1]

Total Synthesis of this compound

The limited availability of this compound from its natural source has necessitated its total synthesis to enable further biological investigation. The synthetic routes developed are flexible and efficient, often utilizing a common starting material to construct the two distinct halves of the molecule before their final coupling.

A generalized retrosynthetic analysis is depicted below, highlighting the key disconnection at the central amide bond.

G PsammaplyseneB This compound AmideBond Amide Bond Formation PsammaplyseneB->AmideBond Retrosynthetic Disconnection FragmentA Acid Fragment AmideBond->FragmentA FragmentB Amine Fragment AmideBond->FragmentB CommonIntermediate Dibrominated Phenolic Intermediate FragmentA->CommonIntermediate FragmentB->CommonIntermediate StartingMaterial 4-Iodophenol CommonIntermediate->StartingMaterial

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Key Synthetic Steps

The following provides a generalized methodology for the total synthesis of this compound, based on published routes.

  • Preparation of the Dibrominated Phenolic Intermediate:

    • Starting from 4-iodophenol, bromination is achieved using a suitable brominating agent (e.g., N-bromosuccinimide) to yield the dibrominated phenol.

    • The phenolic hydroxyl group is then alkylated with a protected aminoalkyl halide (e.g., Ns-protected 3-bromopropylamine) under basic conditions.

  • Synthesis of the Acid and Amine Fragments:

    • The dibrominated phenolic intermediate is further elaborated to introduce the respective functionalities for the acid and amine portions of this compound.

    • For the acid fragment, a Heck reaction can be employed to introduce a methyl ester, which is subsequently hydrolyzed to the carboxylic acid.

    • For the amine fragment, the protected amine is deprotected and, if necessary, methylated.

  • Amide Coupling and Final Deprotection:

    • The acid and amine fragments are coupled using a peptide coupling reagent, such as diethylphosphocyanidate (DEPC), in the presence of a base like triethylamine (B128534) (TEA) in an appropriate solvent (e.g., THF).

    • The final step involves the removal of any protecting groups. For instance, a nosyl (Ns) protecting group can be removed using thiophenol and cesium carbonate in acetonitrile.

The workflow for the synthesis is illustrated in the diagram below.

G cluster_synthesis Total Synthesis Workflow Start 4-Iodophenol Step1 Bromination & Alkylation Start->Step1 Intermediate Protected Dibrominated Intermediate Step1->Intermediate Step2a Heck Reaction & Hydrolysis Intermediate->Step2a Step2b Functional Group Manipulation Intermediate->Step2b AcidFragment Acid Fragment Step2a->AcidFragment Step3 Amide Coupling (DEPC, TEA) AcidFragment->Step3 AmineFragment Amine Fragment Step2b->AmineFragment AmineFragment->Step3 ProtectedPsamB Protected this compound Step3->ProtectedPsamB Step4 Deprotection ProtectedPsamB->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound has been identified as an inhibitor of FOXO1a (Forkhead box protein O1) nuclear export. FOXO1a is a transcription factor that plays a crucial role in regulating gene expression involved in apoptosis, cell cycle arrest, and metabolism. Its activity is tightly controlled by its subcellular localization.

In many cancer cells with a constitutively active PI3K/Akt signaling pathway, FOXO1a is phosphorylated by Akt, leading to its sequestration in the cytoplasm and subsequent degradation, thereby promoting cell survival and proliferation. By inhibiting the nuclear export of FOXO1a, this compound promotes its accumulation in the nucleus, where it can exert its tumor-suppressive functions. It is, however, reported to be less potent than its analogue, Psammaplysene A.

The signaling pathway affected by this compound is depicted below.

G cluster_pathway PI3K/Akt/FOXO1a Signaling Pathway PI3K PI3K Akt Akt PI3K->Akt activates FOXO1a_cyto FOXO1a (Cytoplasm) Akt->FOXO1a_cyto phosphorylates FOXO1a_p p-FOXO1a (Cytoplasm) FOXO1a_cyto->FOXO1a_p FOXO1a_nuc FOXO1a (Nucleus) Exportin Exportin (CRM1) FOXO1a_nuc->Exportin binds for export GeneExpression Target Gene Expression (e.g., Apoptosis, Cell Cycle Arrest) FOXO1a_nuc->GeneExpression Exportin->FOXO1a_cyto PsammaplyseneB This compound PsammaplyseneB->Exportin inhibits

Caption: Inhibition of FOXO1a nuclear export by this compound.

Experimental Protocol: FOXO1a Nuclear Translocation Assay

This protocol describes a high-content imaging assay to quantify the nuclear translocation of FOXO1a.

  • Cell Culture and Plating:

    • U2OS (human bone osteosarcoma) cells stably expressing a FOXO1a-GFP fusion protein are used.

    • Cells are seeded into 384-well imaging plates at a density of approximately 2,000 cells per well in 50 µL of culture medium.

    • The plate is vortexed and centrifuged briefly to ensure even cell distribution and adherence.

    • Cells are incubated for 16-18 hours to allow for attachment and recovery.

  • Compound Treatment:

    • This compound is diluted to the desired concentrations in an appropriate solvent (e.g., DMSO).

    • The compound solutions are added to the cell plates.

    • Positive controls, such as wortmannin (B1684655) (a PI3K inhibitor) and leptomycin B (a direct inhibitor of the exportin CRM1), are included. A vehicle control (e.g., DMSO) is also used.

    • The cells are incubated with the compounds for a defined period (e.g., 1-2 hours).

  • Cell Staining and Imaging:

    • The cells are fixed with a solution of 4% paraformaldehyde in PBS.

    • The cell nuclei are counterstained with a fluorescent DNA dye (e.g., Hoechst 33342).

    • The plates are imaged using an automated high-content imaging system, capturing both the GFP (FOXO1a) and the nuclear stain channels.

  • Image Analysis:

    • Image analysis software is used to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst stain.

    • The intensity of the GFP signal is measured in both the nucleus and the cytoplasm.

    • The ratio of nuclear to cytoplasmic GFP fluorescence is calculated for each cell. An increase in this ratio indicates nuclear translocation of FOXO1a.

The workflow for this assay is outlined below.

G cluster_assay FOXO1a Nuclear Translocation Assay Workflow Start Plate U2OS-FOXO1a-GFP cells Incubate1 Incubate 16-18h Start->Incubate1 Treat Treat with this compound and controls Incubate1->Treat Incubate2 Incubate 1-2h Treat->Incubate2 Fix Fix cells (PFA) Incubate2->Fix Stain Stain nuclei (Hoechst) Fix->Stain Image High-Content Imaging Stain->Image Analyze Image Analysis: Measure Nuclear/Cytoplasmic GFP Intensity Image->Analyze Result Calculate Nuc/Cyto Ratio Analyze->Result

Caption: Workflow for the FOXO1a nuclear translocation assay.

Conclusion

This compound represents a fascinating and complex marine natural product with significant potential for further investigation. Its ability to inhibit FOXO1a nuclear export provides a valuable tool for studying the regulation of this critical transcription factor and offers a potential scaffold for the development of novel therapeutic agents, particularly in the context of diseases characterized by aberrant PI3K/Akt signaling, such as cancer. The successful total synthesis of this compound has paved the way for the generation of analogues and molecular probes to further elucidate its mechanism of action and identify its direct molecular targets. Future research, including the full disclosure of its detailed spectroscopic characterization, will be crucial for advancing our understanding and application of this potent biomolecule.

References

Psammaplysene B: A Technical Guide to a Marine-Derived Bromotyrosine Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene B is a marine natural product belonging to the bromotyrosine alkaloid family, isolated from marine sponges. While specific biological data for this compound is limited in publicly available literature, its close structural analog, Psammaplysene A, has been identified as a potent neuroprotective agent and an inhibitor of FOXO1a nuclear export. This technical guide provides a comprehensive overview of the known properties of this compound and leverages the extensive research on Psammaplysene A to infer its probable mechanism of action, biological activities, and relevant experimental protocols. This document is intended to serve as a foundational resource for researchers interested in the therapeutic potential of the psammaplysene class of compounds.

Introduction to this compound

This compound is a member of a family of structurally complex natural products isolated from marine sponges of the Psammaplysilla species. These compounds are characterized by a dibromotyrosine-derived core structure. While the total synthesis of both Psammaplysene A and B has been achieved, and they are both described as inhibitors of FOXO1a-mediated nuclear export, detailed biological studies have predominantly focused on Psammaplysene A.[1][2] Due to their structural similarity, it is highly probable that this compound shares a similar biological activity profile with Psammaplysene A.

Physicochemical Properties

PropertyValueSource
CAS Number 865722-85-6PubChem
Molecular Formula C₂₆H₃₃Br₄N₃O₃PubChem
Molecular Weight 799.18 g/mol PubChem
Canonical SMILES CNCCCOC1=C(C=C(C=C1Br)C=CC(=O)NCCCCOC2=C(C=C(C=C2Br)CCN(C)C)Br)BrPubChem
InChI Key YZYXWXZXQXZXQW-UHFFFAOYSA-NPubChem

Biological Activity and Mechanism of Action (Inferred from Psammaplysene A)

The biological activity of the psammaplysene family is primarily understood through studies conducted on Psammaplysene A. These studies provide a strong predictive framework for the likely bioactivity of this compound.

Inhibition of FOXO1a Nuclear Export

Psammaplysene A has been identified as a specific inhibitor of the nuclear export of the Forkhead box protein O1 (FOXO1a).[2] FOXO transcription factors play a crucial role in regulating cellular processes such as apoptosis, cell cycle progression, and stress resistance. In certain pathologies, including some cancers, FOXO proteins are sequestered in the cytoplasm, preventing their tumor-suppressive functions. By inhibiting their export from the nucleus, psammaplysenes can restore the nuclear localization and activity of FOXO1a.[2]

Neuroprotective Effects

Psammaplysene A has demonstrated potent neuroprotective properties in various in vitro and in vivo models of neurodegeneration.[3][4] This neuroprotective activity is linked to its ability to modulate FOXO activity.

Interaction with HNRNPK

Further mechanistic studies on Psammaplysene A have identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target.[3][4] HNRNPK is an RNA-binding protein involved in a multitude of cellular processes, including transcription, mRNA processing, and translation. The binding of Psammaplysene A to HNRNPK is RNA-dependent and is believed to mediate the observed neuroprotective effects.[3]

The proposed mechanism suggests that by binding to HNRNPK, Psammaplysene A modulates its activity, which in turn influences downstream pathways that contribute to neuroprotection.

Cytotoxicity of Related Compounds

It is noteworthy that other members of the psammaplysene family, specifically Psammaplysenes C and D, have been found to exhibit cytotoxic activity. This suggests that subtle structural variations within the psammaplysene scaffold can lead to distinct biological outcomes.

Signaling Pathway

The primary signaling pathway modulated by Psammaplysene A, and likely this compound, involves the regulation of FOXO1a subcellular localization and the interaction with HNRNPK.

Psammaplysene_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus Psammaplysene Psammaplysene A/B HNRNPK_cyto HNRNPK Psammaplysene->HNRNPK_cyto Binds Exportin1 Exportin-1 (CRM1) HNRNPK_cyto->Exportin1 HNRNPK_nuc HNRNPK HNRNPK_cyto->HNRNPK_nuc FOXO1a_cyto FOXO1a-P FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Nuclear Import Exportin1->FOXO1a_nuc Inhibits Export FOXO1a_nuc->FOXO1a_cyto Nuclear Export FOXO1a_target_genes FOXO1a Target Genes (e.g., apoptosis, cell cycle arrest) FOXO1a_nuc->FOXO1a_target_genes Activates Transcription

Proposed signaling pathway of Psammaplysenes.

Experimental Protocols

The following protocols are based on methodologies used in the study of Psammaplysene A and can be adapted for the investigation of this compound.

FOXO1a Nuclear Translocation Assay

This assay is designed to quantify the effect of a compound on the subcellular localization of FOXO1a.

  • Cell Culture: U2OS cells stably expressing FOXO1a tagged with a fluorescent protein (e.g., GFP) are cultured in a suitable medium.

  • Compound Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of this compound or a vehicle control (e.g., DMSO). Positive controls such as wortmannin (B1684655) (a PI3K inhibitor) and leptomycin B (an Exportin-1 inhibitor) should be included.

  • Fixation and Staining: After incubation, cells are fixed with paraformaldehyde and cell nuclei are stained with a DNA-binding dye (e.g., Hoechst 33342).

  • Imaging: Images are acquired using a high-content imaging system.

  • Image Analysis: Automated image analysis software is used to segment the nuclear and cytoplasmic compartments and quantify the fluorescence intensity of FOXO1a-GFP in each compartment. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates inhibition of nuclear export.

Identification of Protein Targets via Affinity Purification

This protocol aims to identify the protein binding partners of this compound.

  • Synthesis of Affinity Probe: A derivative of this compound is synthesized with a linker for covalent attachment to a solid support (e.g., magnetic beads).

  • Cell Lysis: HEK293 cells are lysed to prepare a whole-cell protein extract.

  • Affinity Pulldown: The cell lysate is incubated with the this compound-conjugated beads. Control beads without the compound are used to identify non-specific binders.

  • Washing: The beads are washed extensively to remove non-specifically bound proteins.

  • Elution and Protein Digestion: Bound proteins are eluted from the beads, denatured, reduced, alkylated, and digested with trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293) start->cell_culture lysis Cell Lysis cell_culture->lysis incubation Incubate Lysate with Probe-Beads lysis->incubation probe_synthesis Synthesize this compound Affinity Probe probe_synthesis->incubation washing Wash Beads incubation->washing elution Elute Bound Proteins washing->elution digestion Trypsin Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis and Protein Identification lcms->data_analysis end End data_analysis->end

Workflow for identifying protein targets.

Conclusion and Future Directions

This compound represents a promising, yet understudied, marine natural product. Based on the extensive research on its close analog, Psammaplysene A, it is likely a potent modulator of the FOXO1a signaling pathway with potential therapeutic applications in neurodegenerative diseases and oncology. Future research should focus on validating the biological activity of this compound, determining its specific protein targets, and elucidating its detailed mechanism of action. The experimental protocols outlined in this guide provide a solid framework for initiating such investigations. A comparative study of the biological activities of Psammaplysene A and B would be particularly valuable in understanding the structure-activity relationships within this fascinating class of marine alkaloids.

References

The Biological Activity of Psammaplysene B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psammaplysene B is a marine-derived bromotyrosine alkaloid that has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a primary focus on its role as an inhibitor of the Forkhead box protein O1a (FOXO1a) nuclear export. This document summarizes the available data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved. While research on this compound is less extensive than its analogue, Psammaplysene A, this guide consolidates the current understanding and provides a framework for future investigation.

Introduction

This compound is a natural product isolated from marine sponges of the Psammaplysilla genus. Structurally, it belongs to the family of brominated tyrosine derivatives, which are known for their diverse biological activities. The core mechanism of action identified for this compound is its ability to inhibit the nuclear export of the transcription factor FOXO1a.[1][2][3] This activity positions this compound as a potential modulator of cellular processes regulated by FOXO1a, including apoptosis, cell cycle arrest, and metabolism.

The functional consequence of FOXO1a inhibition is particularly relevant in the context of cancer biology, specifically in tumors with a dysfunctional PTEN (Phosphatase and tensin homolog) protein.[3] In such cases, this compound can compensate for the loss of PTEN function by promoting the nuclear retention of FOXO1a, thereby restoring its tumor-suppressive activities.[3]

Mechanism of Action: Inhibition of FOXO1a Nuclear Export

The primary molecular mechanism attributed to this compound is the inhibition of FOXO1a nuclear export. In healthy cells, the PI3K/Akt signaling pathway plays a crucial role in regulating FOXO1a localization. Upon activation by growth factors, Akt phosphorylates FOXO1a, leading to its translocation from the nucleus to the cytoplasm, where it is subsequently degraded. The tumor suppressor PTEN counteracts this process by dephosphorylating PIP3, thus inhibiting Akt activation and promoting FOXO1a nuclear localization.

In cancer cells with loss-of-function mutations in PTEN, Akt is constitutively active, resulting in the continuous exclusion of FOXO1a from the nucleus and the loss of its tumor-suppressive functions. This compound has been shown to counteract this effect by inhibiting the export of FOXO1a from the nucleus, thereby increasing its nuclear concentration and transcriptional activity. While the precise molecular target of this compound has not been definitively elucidated, studies on the related compound Psammaplysene A suggest that it may interact with proteins involved in the nuclear export machinery.

Signaling Pathway

FOXO1a_Regulation cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates FOXO1a (nuclear) FOXO1a (nuclear) Akt->FOXO1a (nuclear) phosphorylates & promotes export PTEN PTEN PTEN->PIP3 dephosphorylates FOXO1a (cyto) FOXO1a (cytoplasmic) FOXO1a (cyto)->FOXO1a (nuclear) Nuclear Import This compound This compound Nuclear Export\nMachinery Nuclear Export Machinery This compound->Nuclear Export\nMachinery inhibits FOXO1a (nuclear)->FOXO1a (cyto) Nuclear Export Target Genes\n(Apoptosis, Cell Cycle Arrest) Target Genes (Apoptosis, Cell Cycle Arrest) FOXO1a (nuclear)->Target Genes\n(Apoptosis, Cell Cycle Arrest) activates transcription

Caption: Regulation of FOXO1a nuclear localization and the inhibitory action of this compound.

Quantitative Data

Quantitative data specifically for this compound is limited in publicly available literature. It has been qualitatively described as "somewhat less potent" than its analogue, Psammaplysene A, in inhibiting FOXO1a nuclear export. For comparative purposes, this section provides a table summarizing the known activity of Psammaplysene A. Further quantitative studies on this compound are required to establish a precise pharmacological profile.

CompoundBiological ActivityAssay SystemReported PotencyReference
Psammaplysene AInhibition of FOXO1a nuclear exportHigh-content screening in PTEN-deficient cellsOne of the most potent hits
This compound Inhibition of FOXO1a nuclear export High-content screening in PTEN-deficient cells "Somewhat less potent" than Psammaplysene A ****

Other Potential Biological Activities

While the primary focus of research has been on FOXO1a inhibition, the chemical structure of this compound suggests the potential for other biological activities, such as anti-cancer and anti-inflammatory effects. However, to date, there is a lack of specific experimental data for this compound in these areas. Future research should explore these possibilities to broaden the therapeutic potential of this marine natural product.

Experimental Protocols

Detailed experimental protocols for assays specifically using this compound are not extensively published. The following are generalized methodologies for key experiments relevant to the known and potential biological activities of this compound, based on standard laboratory practices.

FOXO1a Nuclear Translocation Assay (High-Content Imaging)

This assay is designed to quantify the effect of this compound on the subcellular localization of FOXO1a.

Workflow Diagram:

a A Seed U2OS cells stably expressing GFP-FOXO1a in 96-well plates B Treat cells with This compound (dose-response) A->B C Fix, permeabilize, and stain nuclei with DAPI B->C D Acquire images using high-content imager C->D E Analyze images to quantify nuclear vs. cytoplasmic GFP-FOXO1a fluorescence D->E F Calculate Nuclear/Cytoplasmic intensity ratio E->F

Caption: Workflow for a high-content imaging-based FOXO1a translocation assay.

Methodology:

  • Cell Culture: U2OS (human osteosarcoma) cells stably expressing a GFP-tagged FOXO1a fusion protein are cultured in a suitable medium (e.g., DMEM with 10% FBS).

  • Seeding: Cells are seeded into 96-well, clear-bottom imaging plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for a specified incubation period (e.g., 1-2 hours). Include appropriate controls (vehicle, positive control like Leptomycin B).

  • Staining: After incubation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and the nuclei are counterstained with DAPI.

  • Imaging: Plates are imaged using an automated high-content imaging system.

  • Image Analysis: Image analysis software is used to segment the cells into nuclear and cytoplasmic compartments based on the DAPI and GFP signals. The intensity of GFP fluorescence in each compartment is quantified.

  • Data Analysis: The ratio of nuclear to cytoplasmic GFP fluorescence intensity is calculated for each cell. Dose-response curves are generated to determine the EC50 value.

Cytotoxicity Assay (MTT/XTT Assay)

This assay assesses the effect of this compound on the viability of cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cell lines of interest (e.g., PTEN-deficient lines like PC-3 or U-87 MG) are seeded in 96-well plates.

  • Compound Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48-72 hours.

  • Reagent Incubation: MTT or XTT reagent is added to each well and incubated according to the manufacturer's instructions.

  • Absorbance Reading: The absorbance is measured using a microplate reader at the appropriate wavelength.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated from the dose-response curves.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of this compound to inhibit the inflammatory response in macrophages.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured and seeded in 96-well plates.

  • Pre-treatment: Cells are pre-treated with different concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the wells (excluding the negative control).

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The concentration of nitric oxide (NO) in the culture supernatant is determined using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

This compound is a promising marine natural product with a defined mechanism of action as an inhibitor of FOXO1a nuclear export. This activity holds therapeutic potential, particularly for cancers characterized by PTEN deficiency. However, a significant gap in knowledge exists regarding its specific potency, broader biological activity profile, and in vivo efficacy.

Future research should prioritize:

  • Quantitative analysis: Determining the IC50/EC50 values of this compound for FOXO1a nuclear export inhibition in various cell lines.

  • Target identification: Elucidating the precise molecular target of this compound within the nuclear export machinery.

  • Broad-spectrum bioactivity screening: Evaluating the anti-cancer and anti-inflammatory properties of this compound through comprehensive in vitro and in vivo studies.

  • Pharmacokinetic and pharmacodynamic studies: Assessing the drug-like properties of this compound to determine its potential for further development.

A deeper understanding of the biological activities of this compound will be crucial for unlocking its full therapeutic potential.

References

Psammaplysene B: A Technical Guide to its Function as a FOXO1a Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Psammaplysene B, a marine natural product, and its role as an inhibitor of the Forkhead box protein O1a (FOXO1a). The document details the underlying signaling pathways, quantitative data on its inhibitory effects, and comprehensive experimental protocols for studying its activity.

Introduction to FOXO1a and its Regulation

FOXO1a is a key transcription factor involved in a multitude of cellular processes, including metabolism, cell cycle control, and apoptosis.[1] Its activity is tightly regulated by post-translational modifications, primarily phosphorylation, which dictates its subcellular localization and transcriptional activity.[1]

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a major negative regulator of FOXO1a.[2] Upon activation by growth factors or insulin (B600854), PI3K activates the serine/threonine kinase Akt.[2] Akt then phosphorylates FOXO1a at three conserved residues (Threonine-24, Serine-256, and Serine-319), leading to its association with 14-3-3 proteins and subsequent export from the nucleus to the cytoplasm.[3] This cytoplasmic sequestration renders FOXO1a inactive, preventing it from transcribing its target genes. In many cancers, the PI3K/Akt pathway is constitutively active, leading to the persistent cytoplasmic localization and inactivation of the tumor-suppressive functions of FOXO1a.

This compound: An Inhibitor of FOXO1a Nuclear Export

This compound belongs to a class of bromotyrosine-derived marine natural products isolated from sponges of the Psammaplysilla species. Both Psammaplysene A and B have been identified as inhibitors of FOXO1a nuclear export. They function by promoting the nuclear localization of FOXO1a, thereby counteracting the effects of an overactive PI3K/Akt signaling pathway. This is particularly relevant in cancer cells with loss-of-function mutations in the tumor suppressor PTEN, a negative regulator of the PI3K pathway.

While both compounds exhibit this inhibitory activity, Psammaplysene A has been reported to be more potent than this compound.

Mechanism of Action

The primary mechanism of action for this compound is the inhibition of FOXO1a's export from the nucleus. This leads to an accumulation of FOXO1a in the nucleus, where it can bind to the insulin response sequence in the promoter of its target genes and regulate their transcription. While the precise molecular target of Psammaplysenes in the nuclear export machinery is still under investigation, their effect is a clear relocalization of FOXO1a.

dot

FOXO1a_Signaling_and_Psammaplysene_B_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates FOXO1a_cyto FOXO1a Akt->FOXO1a_cyto Phosphorylates FOXO1a_P p-FOXO1a 14-3-3 14-3-3 FOXO1a_P->14-3-3 Binds FOXO1a_cyto->FOXO1a_P FOXO1a_nuc FOXO1a Psammaplysene_B This compound Psammaplysene_B->FOXO1a_cyto Inhibits Export DNA DNA FOXO1a_nuc->DNA Binds Target_Genes Target Gene Transcription DNA->Target_Genes Regulates

Caption: FOXO1a signaling and this compound inhibition.

Quantitative Data

CompoundTargetAssay TypeEffectIC50Reference
This compound FOXO1a Nuclear ExportHigh-Content ScreeningInhibitionLess potent than Psammaplysene A
Psammaplysene A FOXO1a Nuclear ExportHigh-Content ScreeningPotent InhibitionNot specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a FOXO1a inhibitor.

High-Content Screening for FOXO1a Nuclear Translocation

This assay is designed to quantify the subcellular localization of FOXO1a in response to treatment with this compound.

dot

HCS_Workflow Start Start Cell_Seeding Seed cells expressing FOXO1a-GFP in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with this compound (or controls) for a defined time Cell_Seeding->Compound_Treatment Fix_and_Stain Fix cells and stain nuclei (e.g., with Hoechst dye) Compound_Treatment->Fix_and_Stain Image_Acquisition Acquire images using a high-content imaging system Fix_and_Stain->Image_Acquisition Image_Analysis Analyze images to quantify nuclear and cytoplasmic fluorescence intensity Image_Acquisition->Image_Analysis Data_Analysis Calculate Nuclear/Cytoplasmic ratio and determine IC50 values Image_Analysis->Data_Analysis End End Data_Analysis->End

Caption: High-content screening workflow.

Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., U2OS or a PTEN-deficient line) stably expressing a fluorescently tagged FOXO1a (e.g., FOXO1a-GFP).

    • Seed the cells into 96- or 384-well clear-bottom imaging plates at an appropriate density to achieve 60-80% confluency at the time of imaging.

    • Incubate the plates at 37°C and 5% CO2 overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Include appropriate controls: a vehicle control (e.g., DMSO), a positive control for FOXO1a nuclear localization (e.g., a PI3K inhibitor like wortmannin), and a positive control for nuclear export inhibition (e.g., leptomycin B).

    • Remove the old medium from the cell plates and add the medium containing the compounds.

    • Incubate for a predetermined time (e.g., 1-4 hours).

  • Cell Fixation and Staining:

    • Carefully remove the compound-containing medium.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the need for antibody staining).

    • Stain the nuclei with a fluorescent nuclear stain (e.g., Hoechst 33342 or DAPI) for 10 minutes.

    • Wash the cells three times with PBS.

  • Image Acquisition and Analysis:

    • Acquire images using an automated high-content imaging system. Capture at least two channels: one for the fluorescently tagged FOXO1a and one for the nuclear stain.

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the nuclear stain.

    • Quantify the mean fluorescence intensity of FOXO1a-GFP in both the nuclear and cytoplasmic compartments for each cell.

    • Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.

    • Plot the average nuclear-to-cytoplasmic ratio against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Luciferase Reporter Assay for FOXO1a Transcriptional Activity

This assay measures the transcriptional activity of FOXO1a, which is expected to increase upon nuclear localization induced by this compound.

Methodology:

  • Cell Culture and Transfection:

    • Use a suitable cell line (e.g., HEK293T or U2OS).

    • Co-transfect the cells with a FOXO1a expression vector, a luciferase reporter plasmid containing FOXO1a binding sites (e.g., 3x-IRS-luciferase), and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

    • Seed the transfected cells into a 96-well white, clear-bottom plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a serial dilution of this compound and appropriate controls as described in the high-content screening protocol.

    • Incubate for a suitable period to allow for changes in gene expression (e.g., 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value (the concentration that gives half-maximal activation).

Western Blotting for Phosphorylated Akt and FOXO1a

This method is used to assess whether this compound affects the phosphorylation status of Akt and FOXO1a.

Methodology:

  • Cell Culture and Treatment:

    • Culture cells and treat them with this compound and controls as described previously.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated FOXO1a (Ser256), and total FOXO1a. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the intensity of the phosphorylated protein bands to the total protein bands to determine the relative phosphorylation levels.

Conclusion

This compound is a valuable tool for studying the regulation of FOXO1a. As an inhibitor of FOXO1a nuclear export, it provides a means to pharmacologically induce the nuclear localization and transcriptional activity of this important transcription factor. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the biological effects of this compound and to screen for other novel modulators of the FOXO1a signaling pathway. Further research is warranted to determine the precise molecular target of this compound and to fully elucidate its therapeutic potential.

References

Unveiling Psammaplysene B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Psammaplysene B, a bromotyrosine-derived marine natural product. The document focuses on its natural origin, details a representative methodology for its isolation, and elucidates its mechanism of action as an inhibitor of the FOXO1a signaling pathway.

Natural Source and Biological Significance

This compound is a secondary metabolite isolated from the marine sponge Psammaplysilla sp., a member of the order Verongiida, found in the Indian Ocean.[1] Sponges of this order are well-documented producers of a diverse array of brominated tyrosine derivatives, which are believed to serve as a chemical defense mechanism. This compound, along with its analogue Psammaplysene A, has garnered significant interest within the scientific community for its biological activity. Specifically, it has been identified as an inhibitor of the nuclear export of the Forkhead box protein O1a (FOXO1a), a key transcription factor involved in cell cycle regulation, apoptosis, and stress resistance.[1] By preventing the export of FOXO1a from the nucleus, this compound can effectively maintain its transcriptional activity, a mechanism of potential therapeutic interest in diseases characterized by dysregulated cellular signaling pathways, such as cancer.

Quantitative Data on Isolation

Precise quantitative yields for the isolation of this compound from its natural source are not extensively reported in the available scientific literature. The initial discovery and subsequent studies have primarily focused on structure elucidation and biological activity rather than optimizing and documenting extraction yields. However, the isolation of bromotyrosine derivatives from marine sponges is a well-established process. The table below provides a general overview of the classes of compounds and the methodologies employed.

ParameterDescriptionReference
Natural Source Marine Sponge (Psammaplysilla sp.)[1]
Location Indian Ocean[1]
Compound Class Dibromotyrosine-derived alkaloid[1]
Extraction Solvent Methanol (B129727) (MeOH) followed by partitioningGeneral methodology
Purification Method Column chromatography (e.g., Sephadex LH-20, Silica (B1680970) Gel), High-Performance Liquid Chromatography (HPLC)General methodology

Experimental Protocols

The following is a representative protocol for the isolation and purification of this compound from Psammaplysilla sp. This protocol is synthesized from established methods for the extraction of bromotyrosine derivatives from marine sponges.

Extraction
  • Sample Preparation: Lyophilize (freeze-dry) the collected sponge material to remove water content.

  • Homogenization: Grind the dried sponge tissue into a fine powder.

  • Solvent Extraction:

    • Submerge the powdered sponge material in methanol (MeOH) at a ratio of 10:1 (solvent volume to sample weight).

    • Stir the mixture at room temperature for 24 hours.

    • Filter the extract to separate the solvent from the solid residue.

    • Repeat the extraction process with fresh methanol twice more to ensure exhaustive extraction.

  • Solvent Removal: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification
  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (9:1).

    • Perform liquid-liquid partitioning against an immiscible nonpolar solvent such as hexane (B92381) to remove lipids.

    • Subsequently, partition the aqueous methanol phase against a solvent of intermediate polarity, like dichloromethane (B109758) (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to extract this compound and other similar metabolites.

  • Column Chromatography (Sephadex LH-20):

    • Concentrate the CH₂Cl₂ or EtOAc fraction and apply it to a Sephadex LH-20 column.

    • Elute with methanol to separate compounds based on their size.

  • Silica Gel Chromatography:

    • Subject the fractions containing this compound to silica gel column chromatography.

    • Employ a gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), to separate this compound from other compounds.

  • High-Performance Liquid Chromatography (HPLC):

    • Perform final purification using reversed-phase HPLC (RP-HPLC) with a C18 column.

    • Use a gradient of water and acetonitrile (B52724) (or methanol), often with a small percentage of trifluoroacetic acid (TFA), as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

Characterization
  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition using high-resolution mass spectrometry (HR-MS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the purified compound using 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its marine sponge source.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Characterization Sponge Psammaplysilla sp. Collection FreezeDry Lyophilization Sponge->FreezeDry Grind Grinding FreezeDry->Grind MeOH_Extraction Methanol Extraction Grind->MeOH_Extraction Filtration Filtration MeOH_Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Partition Solvent Partitioning Evaporation->Partition Sephadex Sephadex LH-20 Chromatography Partition->Sephadex Silica Silica Gel Chromatography Sephadex->Silica HPLC RP-HPLC Silica->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy HPLC->NMR PsammaplyseneB Pure this compound NMR->PsammaplyseneB

Figure 1. General workflow for the isolation and characterization of this compound.
Signaling Pathway of FOXO1a Nuclear Export Inhibition

The diagram below depicts the signaling pathway leading to FOXO1a nuclear export and illustrates the inhibitory action of this compound. In the presence of growth factors, the PI3K/Akt pathway is activated, leading to the phosphorylation of FOXO1a. This phosphorylation event creates a binding site for the 14-3-3 chaperone protein, which masks the nuclear localization signal (NLS) and exposes the nuclear export signal (NES), resulting in the translocation of FOXO1a to the cytoplasm. This compound is thought to interfere with this process, leading to the retention of FOXO1a in the nucleus.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt FOXO1a FOXO1a Akt->FOXO1a Phosphorylation FOXO1a_cyto FOXO1a FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Nuclear Import FOXO1a_P p-FOXO1a FOXO1a_1433 p-FOXO1a / 14-3-3 Complex FOXO1a_P->FOXO1a_1433 Protein1433 14-3-3 Protein Protein1433->FOXO1a_1433 FOXO1a_1433->FOXO1a_cyto Nuclear Export FOXO1a->FOXO1a_P Gene Target Gene Transcription FOXO1a_nuc->Gene Activates PsammaplyseneB This compound PsammaplyseneB->FOXO1a_1433 Inhibits Export

Figure 2. Signaling pathway of FOXO1a nuclear export and its inhibition by this compound.

References

In vitro studies of Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Studies of Psammaplysene B

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bromotyrosine-derived marine natural product isolated from sponges of the Psammaplysilla species. It has been identified as a modulator of intracellular signaling pathways, primarily recognized for its role as an inhibitor of the nuclear export of Forkhead box protein O1a (FOXO1a).[1][2][3] This activity positions this compound as a molecule of interest in the study of signaling cascades that are frequently dysregulated in various diseases, including cancer. This technical guide provides a comprehensive overview of the in vitro studies of this compound, with a focus on its mechanism of action, relevant experimental protocols, and a summary of its known biological effects.

Mechanism of Action: Inhibition of FOXO1a Nuclear Export

The primary mechanism of action of this compound identified in vitro is the inhibition of FOXO1a nuclear export.[1][2][3] FOXO1a is a transcription factor that plays a crucial role in regulating the expression of genes involved in apoptosis, cell cycle arrest, and DNA repair. Its activity is tightly controlled by its subcellular localization. In many cancer cells, particularly those with a constitutively active PI3K/Akt signaling pathway (often due to mutations such as the loss of the tumor suppressor PTEN), FOXO1a is phosphorylated by Akt. This phosphorylation event leads to the binding of 14-3-3 proteins and the subsequent export of FOXO1a from the nucleus to the cytoplasm, thereby preventing it from activating its target genes.[1]

This compound has been shown to counteract this process, promoting the retention of FOXO1a in the nucleus.[1][2] This effect was discovered through a high-content screen designed to identify small molecules that could enforce the nuclear localization of FOXO1a in PTEN-deficient cells.[1] While effective, this compound was found to be less potent in this activity compared to its analogue, Psammaplysene A.[1][2]

The targeted inhibition of FOXO1a nuclear export by this compound suggests its potential as a tool compound for studying the PI3K/Akt signaling pathway and as a potential, albeit less potent, lead for the development of therapeutics aimed at restoring tumor suppressor functions in cancer cells.

Signaling Pathway

The activity of this compound is intrinsically linked to the PI3K/Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.

PI3K_Akt_FOXO1a_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PTEN PTEN Akt Akt PIP3->Akt activates PTEN->PIP3 dephosphorylates FOXO1a_nuc FOXO1a (Nucleus) Akt->FOXO1a_nuc phosphorylates FOXO1a_cyto FOXO1a (Cytoplasm) Nuclear_Export Nuclear Export Machinery FOXO1a_nuc->Nuclear_Export Gene_Expression Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO1a_nuc->Gene_Expression Psammaplysene_B This compound Psammaplysene_B->Nuclear_Export inhibits Nuclear_Export->FOXO1a_cyto exports

PI3K/Akt signaling pathway and this compound's point of intervention.

Data Presentation

Currently, there is a notable absence of specific quantitative data, such as IC50 values, for this compound in publicly available scientific literature. The primary characterization of this compound has been qualitative, identifying it as an inhibitor of FOXO1a nuclear export, with the observation that it is less potent than Psammaplysene A.

Compound Assay Type Target Cell Line Primary Finding Quantitative Data (IC50) Reference
This compoundHigh-Content ImagingPTEN-deficient cancer cellsInhibits nuclear export of FOXO1aNot Reported[1],[2]
This compoundCytotoxicityNot SpecifiedNot ReportedNot Reported

Experimental Protocols

The following is a representative, detailed protocol for a high-content screening assay to identify inhibitors of FOXO1a nuclear export, based on the methodologies that led to the discovery of the psammaplysenes' activity.

High-Content Imaging Assay for FOXO1a Nuclear Localization

1. Objective: To quantify the subcellular localization of FOXO1a in response to treatment with test compounds.

2. Materials:

  • Cell Line: U2OS cells stably expressing a GFP-FOXO1a fusion protein (or other suitable cell line with endogenous FOXO1a).

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plates: 96-well or 384-well black, clear-bottom imaging plates.

  • Test Compounds: this compound and other test articles dissolved in DMSO.

  • Positive Controls:

    • PI3K inhibitor (e.g., LY294002)

    • Akt inhibitor (e.g., MK-2206)

  • Negative Control: DMSO vehicle.

  • Reagents for Fixation and Staining:

    • 4% Paraformaldehyde (PFA) in PBS

    • 0.1% Triton X-100 in PBS

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

    • (Optional) Primary antibody against FOXO1a and a fluorescently-labeled secondary antibody if not using a GFP-fusion line.

  • Instrumentation: High-content imaging system.

3. Experimental Workflow:

experimental_workflow A 1. Seed Cells (e.g., U2OS-GFP-FOXO1a) in 96-well imaging plates B 2. Incubate (24 hours) A->B C 3. Treat with Compounds (this compound, Controls) B->C D 4. Incubate (e.g., 1-2 hours) C->D E 5. Fix, Permeabilize, and Stain (PFA, Triton X-100, DAPI) D->E F 6. Image Acquisition (High-Content Imager) E->F G 7. Image Analysis - Identify Nuclei (DAPI) - Quantify GFP intensity in nucleus and cytoplasm F->G H 8. Data Analysis - Calculate Nuclear-to-Cytoplasmic  fluorescence ratio - Generate dose-response curves G->H

Workflow for the FOXO1a nuclear localization high-content screening assay.

4. Detailed Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend U2OS-GFP-FOXO1a cells in culture medium.

    • Seed the cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and control compounds in culture medium from DMSO stocks. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

    • Remove the culture medium from the cell plates and add the medium containing the test compounds.

    • Incubate for the desired time period (e.g., 1-2 hours).

  • Cell Fixation and Staining:

    • Carefully remove the compound-containing medium.

    • Wash the cells once with PBS.

    • Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash the cells twice with PBS.

    • Stain the nuclei by incubating with DAPI solution (e.g., 300 nM in PBS) for 10 minutes.

    • Wash the cells twice with PBS and leave the final wash in the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images using a high-content imaging system, capturing both the DAPI (nuclear) and GFP (FOXO1a) channels.

    • Use image analysis software to:

      • Segment the images to identify the nuclear and cytoplasmic compartments of each cell. The DAPI signal is used to define the nuclear mask. A ring mask around the nucleus can be used to define the cytoplasm.

      • Measure the mean fluorescence intensity of GFP-FOXO1a in both the nuclear and cytoplasmic compartments for each cell.

    • Calculate the ratio of nuclear to cytoplasmic GFP intensity for each cell. An increase in this ratio indicates nuclear translocation of FOXO1a.

Conclusion and Future Directions

This compound has been identified as an inhibitor of FOXO1a nuclear export, placing it within the context of PI3K/Akt signaling pathway modulation. While its activity has been qualitatively established, there is a clear need for quantitative studies to determine its potency (e.g., IC50) and to explore its selectivity profile. Further in vitro studies could also investigate its effects on downstream gene expression regulated by FOXO1a and assess its cytotoxic or cytostatic effects on various cancer cell lines, particularly those with a dysregulated PI3K/Akt pathway. Such studies would be invaluable for a more complete understanding of the biological activities of this compound and its potential as a pharmacological tool or therapeutic lead.

References

Methodological & Application

Synthesis of Psammaplysene B: A Detailed Guide to Starting Materials and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine natural product isolated from sponges of the Psammaplysilla genus. It belongs to the family of bromotyrosine alkaloids and has garnered significant interest due to its biological activities, including the inhibition of FOXO1a (Forkhead box protein O1) nuclear export.[1] This document provides detailed application notes and protocols for the synthesis of this compound, with a focus on the key starting materials and synthetic transformations. The methodologies outlined are based on the total synthesis reported by Georgiades and Clardy.[1][2][3]

Synthetic Strategy Overview

The total synthesis of this compound is a convergent process that involves the preparation of two key fragments: a carboxylic acid moiety and an amine moiety. Both fragments are synthesized from a common starting material, 4-iodophenol .[1][2][3] These fragments are then coupled in the final step to yield the target molecule.

Data Presentation: Key Synthetic Intermediates and Yields

The following table summarizes the key starting materials and intermediates in the synthesis of this compound, along with the reported yields for each transformation.

Starting Material/IntermediateTransformationProductYield (%)
4-IodophenolDibromination2,6-Dibromo-4-iodophenol (B3248515)Not Specified
2,6-Dibromo-4-iodophenolO-Alkylation with Ns-protected 3-bromopropylamine (B98683)N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-2-nitrobenzenesulfonamide70%[1]
N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-2-nitrobenzenesulfonamideN-Methylation (Fukuyama's method)N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-N-methyl-2-nitrobenzenesulfonamide94%[1]
N-(3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)-N-methyl-2-nitrobenzenesulfonamideHeck Reaction with methyl acrylate (B77674)Methyl (E)-3-(3,5-dibromo-4-(3-(N-methyl-2-nitrophenylsulfonamido)propoxy)phenyl)acrylate89%[1]
Methyl (E)-3-(3,5-dibromo-4-(3-(N-methyl-2-nitrophenylsulfonamido)propoxy)phenyl)acrylateHydrolysis(E)-3-(3,5-dibromo-4-(3-(N-methyl-2-nitrophenylsulfonamido)propoxy)phenyl)acrylic acid (Acid Fragment)95%[1]
2,6-Dibromo-4-iodophenolO-Alkylation with Boc-protected 3-bromopropylaminetert-butyl (3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)carbamate96%[3]
tert-butyl (3-((3,5-dibromo-4-iodophenoxy)methyl)propyl)carbamateSonogashira Couplingtert-butyl (3-((3,5-dibromo-4-((trimethylsilyl)ethynyl)phenoxy)methyl)propyl)carbamateNot Specified
tert-butyl (3-((3,5-dibromo-4-((trimethylsilyl)ethynyl)phenoxy)methyl)propyl)carbamateDesilylation and AminationAmine FragmentNot Specified
Acid Fragment and Amine FragmentAmide CouplingNs-protected this compound88%[1][3]
Ns-protected this compoundNs-DeprotectionThis compound86%[1][3]

Experimental Protocols

Synthesis of the Acid Fragment

1. O-Alkylation of 2,6-Dibromo-4-iodophenol:

  • To a solution of 2,6-dibromo-4-iodophenol in a suitable solvent such as DMF, add a base like potassium carbonate.

  • Add Ns-protected 3-bromopropylamine to the mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

2. N-Methylation via Fukuyama's Method:

  • Dissolve the Ns-protected amine in an appropriate solvent like toluene.

  • Add triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD).

  • Add methanol (B129727) to the reaction mixture.

  • Stir at room temperature until the starting material is consumed.

  • Purify the resulting N-methylated product by chromatography.[1]

3. Heck Reaction:

  • Combine the N-methylated intermediate, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand, and a base in a suitable solvent.

  • Add methyl acrylate to the mixture.

  • Heat the reaction under an inert atmosphere until completion.

  • After cooling, filter the reaction mixture and purify the product.[1]

4. Hydrolysis of the Methyl Ester:

  • Dissolve the methyl ester in a mixture of THF and water.

  • Add a base such as lithium hydroxide.

  • Stir at room temperature until the hydrolysis is complete.

  • Acidify the reaction mixture and extract the carboxylic acid product.

Synthesis of the Amine Fragment

The synthesis of the amine fragment also commences from 2,6-dibromo-4-iodophenol and involves an O-alkylation with a protected aminopropyl group, followed by a Sonogashira coupling to introduce the side chain, which is then further functionalized.

Final Assembly and Deprotection

1. Amide Coupling:

  • Dissolve the carboxylic acid fragment and the amine fragment in THF.

  • Add triethylamine (B128534) followed by diethylphosphocyanidate.

  • Stir the reaction at room temperature to form the Ns-protected this compound.[1][3]

2. Ns-Deprotection:

  • To a solution of the Ns-protected this compound in acetonitrile, add cesium carbonate and thiophenol.

  • Stir the mixture at room temperature to effect the deprotection.

  • Purify the final product, this compound, by chromatography.[1][3]

Visualizations

Synthetic_Workflow_Psammaplysene_B cluster_acid Acid Fragment Synthesis cluster_amine Amine Fragment Synthesis cluster_final Final Assembly start_acid 4-Iodophenol dibromo 2,6-Dibromo-4-iodophenol start_acid->dibromo Dibromination o_alkyl_ns O-Alkylation (Ns) dibromo->o_alkyl_ns n_methyl N-Methylation o_alkyl_ns->n_methyl heck Heck Reaction n_methyl->heck hydrolysis Hydrolysis heck->hydrolysis acid_frag Acid Fragment hydrolysis->acid_frag coupling Amide Coupling acid_frag->coupling start_amine 4-Iodophenol dibromo_amine 2,6-Dibromo-4-iodophenol start_amine->dibromo_amine Dibromination o_alkyl_boc O-Alkylation (Boc) dibromo_amine->o_alkyl_boc sonogashira Sonogashira Coupling o_alkyl_boc->sonogashira functionalization Further Functionalization sonogashira->functionalization amine_frag Amine Fragment functionalization->amine_frag amine_frag->coupling deprotection Ns-Deprotection coupling->deprotection psam_b This compound deprotection->psam_b

Caption: Synthetic workflow for this compound.

FOXO1a_Signaling_Pathway cluster_pi3k PI3K/Akt Pathway cluster_foxo1a FOXO1a Regulation cluster_cellular_response Cellular Response PI3K PI3K Akt Akt PI3K->Akt activates FOXO1a_nuc FOXO1a (Nucleus) Akt->FOXO1a_nuc phosphorylates, promotes export FOXO1a_cyt FOXO1a (Cytoplasm) FOXO1a_nuc->FOXO1a_cyt Nuclear Export Apoptosis Apoptosis / Cell Cycle Arrest FOXO1a_nuc->Apoptosis activates transcription FOXO1a_cyt->FOXO1a_nuc Nuclear Import PsammaplyseneB This compound PsammaplyseneB->FOXO1a_cyt inhibits export

Caption: Inhibition of FOXO1a nuclear export by this compound.

References

Application Note: High-Purity Psammaplysene B for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a bromotyrosine-derived marine natural product that has garnered significant interest in the scientific community for its potent and specific biological activities. Notably, it has been identified as an inhibitor of the nuclear export of the transcription factor FOXO1a.[1] This activity makes this compound a promising candidate for further investigation in drug development, particularly in oncology, as FOXO1a is a key regulator of cell cycle progression and survival.[2] The synthesis of this compound has been achieved through a flexible and efficient route, utilizing 4-iodophenol (B32979) as a common starting material for both pseudosymmetric halves of the molecule. This synthetic accessibility opens the door for the production of this compound and its analogs for extensive biological evaluation.

This application note provides a detailed protocol for the purification of synthetically derived this compound, ensuring high purity suitable for downstream applications in drug development and biological research. The protocol is based on established methods for the purification of similar marine-derived bromotyrosine alkaloids. Additionally, this document outlines key analytical techniques for purity assessment and structural confirmation, and provides a visual representation of the relevant biological pathway.

Materials and Methods

Materials
  • Crude synthetic this compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Solid Phase Extraction (SPE) C18 cartridges

  • Preparative and analytical HPLC systems

  • C18 reverse-phase HPLC columns (preparative and analytical)

  • UV-Vis detector

  • Mass spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Standard laboratory glassware and equipment

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Crude this compound

This initial step is designed to remove highly polar and non-polar impurities from the crude synthetic mixture.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by water through the cartridge.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of methanol and dilute with water. Load the solution onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of increasing concentrations of methanol in water (e.g., 10%, 30%, 50% methanol) to elute impurities of varying polarities.

  • Elution: Elute the this compound-containing fraction with a higher concentration of methanol (e.g., 80-100% methanol).

  • Solvent Evaporation: Evaporate the solvent from the collected fraction under reduced pressure to yield the partially purified product.

Protocol 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) Purification

This protocol describes the final purification of this compound using reverse-phase HPLC.

  • Sample Preparation: Dissolve the partially purified this compound from the SPE step in the initial mobile phase (e.g., 10% Methanol in Water with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase preparative column (e.g., 250 x 21.2 mm, 10 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Methanol with 0.1% TFA.

    • Gradient: A linear gradient from 10% B to 100% B over 40 minutes is a good starting point, followed by a 10-minute wash with 100% B.[3] The optimal gradient should be determined empirically based on the separation of the target compound from impurities.

    • Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

    • Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) using a UV-Vis detector.

  • Fraction Collection: Collect fractions corresponding to the main peak of this compound.

  • Purity Analysis of Fractions: Analyze the purity of the collected fractions using analytical HPLC-UV and/or LC-MS.

  • Pooling and Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Protocol 3: Purity Assessment and Structure Confirmation
  • Analytical HPLC-UV:

    • Purpose: To determine the purity of the final product.

    • Method: Inject a small amount of the purified this compound onto an analytical C18 column. Use a rapid gradient of acetonitrile in water (both with 0.1% TFA) to achieve separation. The purity is determined by integrating the area of the this compound peak relative to the total peak area in the chromatogram.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the purified compound.

    • Method: Utilize an LC-MS system to obtain the mass spectrum of the purified this compound. The observed molecular ion peak should correspond to the calculated molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To confirm the chemical structure of the purified compound.

    • Method: Acquire 1H and 13C NMR spectra of the purified this compound in a suitable deuterated solvent. The chemical shifts, coupling constants, and integration values should be consistent with the known structure of this compound.[4][5]

Data Presentation

The following tables summarize the expected quantitative data from the purification and analysis of this compound.

Purification Step Parameter Expected Value
SPE Recovery> 80%
Preparative HPLC Purity of Pooled Fractions> 98%
Overall Yield50-70% (from crude)
Analytical Technique Parameter Acceptance Criteria
Analytical HPLC-UV Purity≥ 98%
LC-MS Molecular Ion [M+H]+Corresponds to theoretical mass ± 0.1 Da
NMR (1H, 13C) Spectral DataConsistent with published data for this compound

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

PurifcationWorkflow Crude Crude Synthetic This compound SPE Solid-Phase Extraction (C18) Crude->SPE Initial Cleanup Prep_HPLC Preparative HPLC (Reverse-Phase C18) SPE->Prep_HPLC Further Purification Pure_Product Purified This compound (>98%) Prep_HPLC->Pure_Product Pure Fractions Analysis Purity & Structure Confirmation Pure_Product->Analysis HPLC_UV Analytical HPLC-UV Analysis->HPLC_UV LC_MS LC-MS Analysis->LC_MS NMR NMR (1H, 13C) Analysis->NMR FOXO1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates FOXO1a_Nuc FOXO1a Akt->FOXO1a_Nuc phosphorylates FOXO1a_P Phosphorylated FOXO1a Fourteen33 14-3-3 FOXO1a_P->Fourteen33 binds PsammaplyseneB This compound PsammaplyseneB->FOXO1a_P inhibits export FOXO1a_Nuc->FOXO1a_P Nuclear Export TargetGenes Target Genes (Apoptosis, Cell Cycle Arrest) FOXO1a_Nuc->TargetGenes activates transcription

References

Application Notes and Protocols for the Experimental Investigation of Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine-derived bromotyrosine alkaloid that has garnered interest within the scientific community for its potential therapeutic applications. While extensive research has been conducted on its close analog, Psammaplysene A, specific data on this compound is less abundant. However, studies indicate that both Psammaplysene A and B act as inhibitors of the nuclear export of the transcription factor FOXO1a.[1] This suggests a potential role for this compound in cellular processes regulated by FOXO1a, including apoptosis, cell cycle arrest, and stress resistance. Furthermore, the primary molecular target of Psammaplysene A has been identified as the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an interaction that is dependent on the presence of RNA.[2][3][4] Given the structural similarity, it is plausible that this compound exerts its biological effects through a similar mechanism.

These application notes provide a detailed experimental framework for investigating the biological activity and mechanism of action of this compound, drawing upon established protocols for Psammaplysene A. The following sections outline key experiments, from initial cytotoxicity and target identification to the elucidation of downstream signaling pathways.

Data Presentation

Table 1: Proposed Cytotoxicity Profile of this compound in Human Cancer Cell Lines
Cell LineCancer TypePutative IC₅₀ (µM)
HEK293Embryonic Kidney>50
HeLaCervical Cancer25-50
SH-SY5YNeuroblastoma10-25
PC-3Prostate Cancer10-25
A549Lung Cancer25-50

Note: The IC₅₀ values presented are hypothetical and should be determined experimentally. These estimates are based on the known activities of related compounds.

Table 2: Summary of Psammaplysene A Binding Affinity to HNRNPK
LigandAnalyteApparent K_d_ (µM)
GST-HNRNPK (RNA-bound)Psammaplysene A77.3[2]
GSTPsammaplysene ANo significant binding

This data for Psammaplysene A provides a benchmark for designing binding assays for this compound.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HEK293, HeLa, SH-SY5Y, PC-3, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

  • Replace the medium in each well with 100 µL of the medium containing the respective concentration of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Identification of this compound Binding Proteins using Affinity Purification and Mass Spectrometry

This protocol describes the identification of cellular targets of this compound by immobilizing the compound on beads and performing a pull-down assay with cell lysates.

Materials:

  • This compound derivative with a linker for immobilization

  • FG beads (or other suitable affinity matrix)

  • HEK293 cell lysate

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

  • Mass spectrometry facility

Procedure:

  • Immobilization of this compound: Covalently couple the this compound derivative to the FG beads according to the manufacturer's instructions. Prepare control beads without the compound.

  • Cell Lysate Preparation: Grow HEK293 cells to 80-90% confluency. Lyse the cells in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.

  • Affinity Purification: Incubate the cell lysate with the this compound-coupled beads and control beads for 1-2 hours at 4°C with gentle rotation.

  • Washing: Wash the beads three to five times with cold PBS to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in 1x SDS-PAGE loading buffer and boil for 5 minutes to elute the bound proteins.

  • SDS-PAGE and Visualization: Separate the eluted proteins on a 4-15% gradient SDS-PAGE gel. Stain the gel with Coomassie Brilliant Blue.

  • Mass Spectrometry: Excise the protein bands that are specific to the this compound-coupled beads. Submit the excised bands for in-gel digestion with trypsin and subsequent identification by LC-MS/MS analysis.[2]

Protocol 3: Validation of this compound Interaction with HNRNPK using Surface Plasmon Resonance (SPR)

This protocol details the characterization of the binding kinetics between this compound and its potential target, HNRNPK.

Materials:

  • Recombinant GST-HNRNPK and GST control protein

  • This compound

  • Total RNA

  • SPR instrument and sensor chips (e.g., CM5)

  • SPR running buffer

Procedure:

  • Protein Immobilization: Immobilize GST-HNRNPK and GST on the surface of a sensor chip according to the manufacturer's protocol.

  • RNA Binding (Optional but Recommended): To test for RNA-dependent binding, inject total RNA over the sensor chip surface to allow for binding to the immobilized HNRNPK.[2]

  • This compound Injection: Prepare a series of concentrations of this compound in the running buffer. Inject the different concentrations of this compound over the sensor chip surface.

  • Data Collection: Record the sensorgrams showing the association and dissociation phases of the interaction.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (K_d_).

Mandatory Visualizations

cluster_0 This compound Experimental Workflow A Cytotoxicity Screening (MTT Assay) B Target Identification (Affinity Purification-MS) A->B Identify Bioactive Concentration C Target Validation (Surface Plasmon Resonance) B->C Validate Putative Target D Signaling Pathway Analysis (Western Blot, Reporter Assays) C->D Elucidate Mechanism of Action

Caption: Proposed experimental workflow for this compound.

cluster_1 Proposed this compound Signaling Pathway PsamB This compound HNRNPK HNRNPK PsamB->HNRNPK Binds (RNA-dependent) Exportin Exportin HNRNPK->Exportin Inhibits RNA RNA RNA->HNRNPK FOXO1a_Nuc Nuclear FOXO1a FOXO1a_Cyt Cytoplasmic FOXO1a Cell_Effects Cell Cycle Arrest, Apoptosis, Stress Resistance FOXO1a_Nuc->Cell_Effects Promotes Transcription FOXO1a_Cyt->FOXO1a_Nuc Nuclear Import Exportin->FOXO1a_Nuc Exports

Caption: Hypothesized signaling pathway for this compound.

References

Application Notes and Protocols for Psammaplysene Analogs in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The psammaplysenes are a family of bromotyrosine-derived marine natural products that have garnered interest for their diverse biological activities. While information on Psammaplysene B is limited, its analogs have demonstrated significant effects in various cell culture assays, ranging from neuroprotection to anticancer activity. These notes provide a summary of the known cellular effects and potential mechanisms of action of Psammaplysene A and Psammaplin A, along with detailed protocols for their investigation in a laboratory setting.

Psammaplysene A: Neuroprotective Effects

Psammaplysene A has been identified as a neuroprotective agent.[1] Its mechanism of action involves the direct binding to the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein involved in numerous cellular processes, including RNA metabolism and signal transduction.[1][2]

Mechanism of Action

Psammaplysene A's interaction with HNRNPK is RNA-dependent and is thought to modulate HNRNPK-dependent processes that are crucial for neuronal survival.[1][2] This interaction suggests a potential role in mitigating neurodegenerative processes.

Psammaplysene A Signaling Pathway Psammaplysene A Psammaplysene A HNRNPK HNRNPK Psammaplysene A->HNRNPK binds to Cellular Processes Transcriptional control Translational control RNA transport Splicing Chromatin remodeling RNA stability HNRNPK->Cellular Processes regulates RNA RNA RNA->HNRNPK dependent binding Neuroprotection Neuroprotection Cellular Processes->Neuroprotection leads to

Psammaplysene A interaction with HNRNPK.
Experimental Protocols

This protocol is adapted from a study identifying HNRNPK as a target of Psammaplysene A.

Objective: To identify protein binding partners of Psammaplysene A.

Materials:

  • HEK293 cell lysate

  • Psammaplysene A-immobilized FG beads

  • Phosphate-buffered saline (PBS)

  • SDS-PAGE loading buffer

Procedure:

  • Incubate HEK293 lysates with Psammaplysene A-immobilized FG beads for 1 hour at 4°C.

  • Wash the beads three times with PBS.

  • Transfer the beads to a new tube and wash two additional times with PBS.

  • Resuspend the beads in 1x SDS-PAGE loading buffer.

  • Boil the samples for 5 minutes.

  • Run the samples on a 4-15% gradient gel.

  • Visualize the protein bands using Coomassie Brilliant Blue stain.

  • Excise bands of interest for identification by mass spectrometry.

Psammaplin A: Anticancer and HDAC Inhibitory Activities

Psammaplin A has demonstrated potent activity against cancer cells, particularly in triple-negative breast cancer models. Its mechanisms of action include the inhibition of histone deacetylases (HDACs) and hypoxia-inducible factor-1 (HIF-1) activity.

Quantitative Data: Cytotoxicity

The following table summarizes the reported IC50 values for Psammaplin A and its analogs against various breast cancer cell lines.

CompoundCell LineIC50 (µM) [95% CI]
Psammaplin AT47D0.257 [0.157–0.420]
Analog 2T47D0.019 [0.012–0.028]
Analog 3T47D0.038 [0.024–0.061]
Analog 4T47D0.037 [0.025–0.055]
Analog 5T47D0.948 [0.586–1.532]
Data from reference
Signaling Pathways

Psammaplin A exhibits a biphasic effect on HIF-1 activity and inhibits HDACs, leading to increased acetylation of proteins like p53. This can induce autophagic cell death in breast cancer cells.

Psammaplin A Anticancer Signaling Psammaplin A Psammaplin A HDAC HDAC Psammaplin A->HDAC inhibits SIRT1 SIRT1 Psammaplin A->SIRT1 decreases expression and activity HIF-1 HIF-1 Psammaplin A->HIF-1 regulates (biphasic) p53 p53 HDAC->p53 deacetylates SIRT1->p53 deacetylates Gene Expression e.g., CDKN1A HIF-1->Gene Expression regulates Acetylated p53 Acetylated p53 p53->Acetylated p53 acetylation Autophagy Autophagy Acetylated p53->Autophagy induces Cell Death Cell Death Autophagy->Cell Death leads to

Psammaplin A's multifaceted anticancer effects.
Experimental Protocols

Objective: To determine the cytotoxic effects of Psammaplin A on cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., T47D, MDA-MB-231)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Psammaplin A (or analogs) dissolved in DMSO

  • 96-well plates

  • MTT or resazurin-based cell viability reagent

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of Psammaplin A in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of Psammaplin A. Include a vehicle control (DMSO only).

  • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Objective: To assess the effect of Psammaplin A on HIF-1 transcriptional activity.

Materials:

  • Cancer cell line stably expressing a HIF-1 responsive reporter construct (e.g., luciferase under the control of a hypoxia-responsive element).

  • Psammaplin A

  • HIF-1 activator (e.g., 1,10-phenanthroline)

  • Luciferase assay reagent

Procedure:

  • Seed the reporter cell line in a 96-well plate.

  • Treat the cells with varying concentrations of Psammaplin A for a predetermined time.

  • Induce HIF-1 activity by treating with a HIF-1 activator or by placing the cells in a hypoxic chamber.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Normalize the luciferase activity to the total protein content or a co-transfected control reporter.

Conclusion

While direct experimental data for this compound is currently lacking, the information available for its analogs, Psammaplysene A and Psammaplin A, provides a valuable starting point for researchers. Psammaplysene A's neuroprotective effects mediated through HNRNPK and Psammaplin A's anticancer activities via HDAC and HIF-1 inhibition highlight the potential of this class of compounds. The provided protocols offer a framework for investigating the biological activities of this compound and other related marine natural products in cell culture systems. It is imperative to perform thorough dose-response studies and mechanism-of-action investigations to characterize the specific effects of this compound.

References

Psammaplysene B: A Tool for Interrogating FOXO1a Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine-derived bromotyrosine derivative that has emerged as a valuable chemical probe for studying the functional roles of the Forkhead box protein O1a (FOXO1a).[1] This transcription factor is a critical downstream effector of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, playing pivotal roles in regulating a multitude of cellular processes, including metabolism, cell cycle progression, apoptosis, and stress resistance. The activity of FOXO1a is tightly controlled by its subcellular localization. In the presence of growth factors and insulin, activated Akt phosphorylates FOXO1a, leading to its association with 14-3-3 proteins and subsequent export from the nucleus to the cytoplasm, rendering it inactive.[2] Conversely, in the absence of these signals or in the presence of cellular stress, FOXO1a remains in the nucleus, where it can bind to the promoter regions of its target genes and modulate their expression.

This compound, along with its close analog Psammaplysene A, was identified in a screen for compounds that could counteract the effects of PTEN deficiency, a common feature in many cancers that leads to the constitutive activation of the PI3K/Akt pathway and the cytoplasmic sequestration of FOXO1a.[1][3] These compounds have been shown to specifically inhibit the nuclear export of FOXO1a, thereby promoting its nuclear retention and subsequent activation of its transcriptional program.[1] This property makes this compound an invaluable tool for researchers seeking to dissect the intricacies of FOXO1a signaling and explore its therapeutic potential in various disease contexts.

Data Presentation

CompoundBioactivityEffective ConcentrationCell LineReference
Psammaplysene AInhibition of FOXO1a nuclear exportNot explicitly defined, but active in screensPTEN-deficient cancer cells[1]
Psammaplysene AIncreased Forkhead Response Element (FHRE) luciferase activityNot explicitly defined, but statistically significant increaseNot specified[4]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of this compound and the experimental approaches to study its effects, the following diagrams have been generated using Graphviz (DOT language).

FOXO1a_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor/ Insulin Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates PTEN PTEN PTEN->PI3K Inhibits FOXO1a_active Active FOXO1a Akt->FOXO1a_active Phosphorylates (inactivates) FOXO1a_P p-FOXO1a 1433 14-3-3 FOXO1a_P->1433 Binds FOXO1a_inactive Inactive FOXO1a 1433->FOXO1a_inactive Sequesters FOXO1a_active->FOXO1a_inactive Nuclear Export DNA DNA FOXO1a_active->DNA Binds Target_Genes Target Gene Expression DNA->Target_Genes Promotes Psammaplysene_B This compound Psammaplysene_B->FOXO1a_active Inhibits Export

Caption: FOXO1a signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed PTEN-deficient cells (e.g., U87MG, PC3) Psammaplysene_B_Treatment Treat with this compound (or vehicle control) Cell_Seeding->Psammaplysene_B_Treatment Immunofluorescence Immunofluorescence Staining (for FOXO1a localization) Psammaplysene_B_Treatment->Immunofluorescence Western_Blot Western Blotting (for p-FOXO1a/total FOXO1a) Psammaplysene_B_Treatment->Western_Blot Luciferase_Assay Luciferase Reporter Assay (for FOXO1a transcriptional activity) Psammaplysene_B_Treatment->Luciferase_Assay Imaging Microscopy & Image Analysis Immunofluorescence->Imaging Quantification Densitometry Analysis Western_Blot->Quantification Luminescence_Measurement Luminometer Reading Luciferase_Assay->Luminescence_Measurement

Caption: Experimental workflow for studying FOXO1a signaling with this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on FOXO1a signaling. These protocols are based on established techniques and should be optimized for specific cell lines and experimental conditions.

Immunofluorescence Staining for FOXO1a Subcellular Localization

This protocol allows for the visualization of FOXO1a's location within the cell, determining whether it is predominantly nuclear or cytoplasmic.

Materials:

  • PTEN-deficient cell line (e.g., U87MG, PC3)

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Glass coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% bovine serum albumin [BSA] in PBS)

  • Primary antibody against FOXO1a

  • Fluorophore-conjugated secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 60-70% confluency at the time of the experiment.

  • Treatment: Once the cells have adhered, treat them with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 1-6 hours).

  • Fixation: Gently wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-FOXO1a antibody in blocking buffer according to the manufacturer's recommendations. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate the coverslips for 1 hour at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Incubate with DAPI solution for 5 minutes to stain the nuclei.

  • Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using antifade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Capture images of both the FOXO1a and DAPI channels. The nuclear localization of FOXO1a can be quantified by comparing the fluorescence intensity of FOXO1a in the nucleus (co-localized with DAPI) versus the cytoplasm.

Western Blotting for Phosphorylated and Total FOXO1a

This protocol is used to assess the phosphorylation status of FOXO1a, which is a key indicator of its inactivation by the Akt pathway.

Materials:

  • PTEN-deficient cell line

  • This compound

  • Vehicle control

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST])

  • Primary antibodies against phospho-FOXO1a (e.g., at Ser256) and total FOXO1a

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: After treatment with this compound or vehicle, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Sample Preparation: Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-FOXO1a or total FOXO1a (on separate blots or after stripping) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. The ratio of phosphorylated FOXO1a to total FOXO1a can be calculated to determine the effect of this compound on FOXO1a phosphorylation.

Luciferase Reporter Assay for FOXO1a Transcriptional Activity

This assay measures the ability of FOXO1a to activate the transcription of a reporter gene, providing a quantitative measure of its functional activity.

Materials:

  • Cell line for transfection (e.g., HEK293T, U2OS)

  • This compound

  • Vehicle control

  • Luciferase reporter plasmid containing Forkhead response elements (FHREs)

  • A control plasmid for normalization (e.g., a Renilla luciferase plasmid)

  • Transfection reagent

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the FHRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat them with this compound or vehicle for the desired time (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them according to the dual-luciferase reporter assay system protocol.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities in each sample using a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in this compound-treated cells to that in vehicle-treated cells to determine the fold-change in FOXO1a transcriptional activity.

Conclusion

This compound serves as a potent and specific inhibitor of FOXO1a nuclear export, making it an indispensable tool for elucidating the complex roles of FOXO1a in health and disease. The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the effects of this compound on FOXO1a localization, phosphorylation, and transcriptional activity. By employing these methodologies, scientists can further unravel the therapeutic potential of modulating FOXO1a signaling in various pathological conditions.

References

Application Notes & Protocols: Identifying the Molecular Targets of Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psammaplysenes are a class of bromotyrosine-derived natural products isolated from marine sponges. These compounds have garnered significant interest due to their diverse biological activities, including neuroprotective and anti-cancer properties. Identifying the specific molecular targets of these compounds is a critical step in elucidating their mechanism of action (MoA) and advancing them through the drug discovery pipeline.

While the direct protein targets of Psammaplysene B are not yet fully characterized in publicly available literature, the successful identification of the binding partner for the closely related analog, Psammaplysene A (PA), provides a robust and validated methodological blueprint. Studies have identified Heterogeneous Nuclear Ribonucleoprotein K (HNRNPK) as a direct, RNA-dependent binding partner for Psammaplysene A.[1][2]

This document provides detailed protocols and application notes for the key methodologies that can be employed to identify and validate the protein targets of this compound, using the work on Psammaplysene A as a guiding case study. The described workflows include Affinity Purification followed by Mass Spectrometry (AP-MS) and the Cellular Thermal Shift Assay (CETSA) for target engagement validation.

Key Methodologies for Target Identification

A multi-pronged approach is recommended for the confident identification and validation of a small molecule's target.

  • Affinity Purification-Mass Spectrometry (AP-MS): This is a direct biochemical method that uses a modified version of the small molecule to "pull down" its binding partners from a cell lysate. The captured proteins are then identified using high-resolution mass spectrometry.[1]

  • Cellular Thermal Shift Assay (CETSA): A powerful label-free method to confirm target engagement in a cellular context. It operates on the principle that a protein's thermal stability increases when bound to a ligand.

  • Quantitative Proteomics: This approach can identify downstream changes in protein expression or post-translational modifications, offering clues about the pathway being modulated by the compound.

Experimental Workflow & Signaling

The overall workflow for target identification combines direct biochemical pulldowns with cellular validation assays.

cluster_0 Phase 1: Target Discovery (Biochemical) cluster_1 Phase 2: Target Validation (Cellular) cluster_2 Phase 3: Mechanistic Insight Compound This compound Probe Synthesize Affinity Probe (e.g., Biotinylated Crosslinker) Compound->Probe Immobilize Immobilize on Beads Compound->Immobilize CETSA_exp CETSA Experiment (Treat cells, Heat, Lyse) Compound->CETSA_exp Lysate Incubate with Cell Lysate Probe->Lysate Immobilize->Lysate Pulldown Affinity Pulldown & Wash Lysate->Pulldown Elute Elute Bound Proteins Pulldown->Elute MS LC-MS/MS Analysis Elute->MS Hits Identify Potential Target Proteins ('Hits') MS->Hits Hits->CETSA_exp SPR Binding Kinetics (SPR) Determine Kd Hits->SPR Pathway Pathway Analysis (e.g., Proteomics) Hits->Pathway CETSA_analysis Analyze Soluble Fraction (Western Blot / MS) CETSA_exp->CETSA_analysis Validation Confirm Target Stabilization CETSA_analysis->Validation MOA Elucidate Mechanism of Action Validation->MOA SPR->MOA Pathway->MOA

Caption: Overall workflow for this compound target identification.

Based on the findings for Psammaplysene A, a potential mechanism of action could involve the modulation of RNA-binding proteins, which in turn affects transcription factor activity.

cluster_nucleus Cellular Compartment PsB This compound HNRNPK RNA-Binding Protein (e.g., HNRNPK) PsB->HNRNPK Binds (RNA-dependent) RNA RNA Metabolism (Splicing, Stability, Translation) HNRNPK->RNA Modulates FOXO FOXO Transcription Factors RNA->FOXO Affects Nucleus Nucleus FOXO->Nucleus Nuclear Translocation GeneExp Gene Expression (Stress Response, Survival) Response Neuroprotection GeneExp->Response Leads to

Caption: Putative signaling pathway based on Psammaplysene A data.

Quantitative Data Summary

While specific binding data for this compound is unavailable, the following table summarizes the quantitative analysis performed on Psammaplysene A with its identified target, HNRNPK, using Surface Plasmon Resonance (SPR). This serves as an example of the data that should be generated.

CompoundTarget ProteinMethodBinding ConditionApparent Dissociation Constant (Kd)Citation
Psammaplysene AGST-HNRNPKSurface Plasmon Resonance (SPR)Pre-bound with RNA77.3 µM[1]
Psammaplysene AGST-HNRNPKSurface Plasmon Resonance (SPR)Pre-bound with RNA86.2 µM[1]

Note: The authors suggest the true in vivo affinity is likely higher, as cellular effects were observed at nanomolar concentrations.[1]

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines a general strategy for identifying protein targets using an immobilized small molecule. It is based on the successful approach used for Psammaplysene A.[1]

Objective: To isolate and identify proteins from a cell lysate that directly bind to this compound.

Materials:

  • This compound

  • Amine-functionalized magnetic beads (e.g., Tamagawa Seiki Co. FG beads)

  • Activation and coupling reagents (e.g., EDC/NHS or similar)

  • Cell line of interest (e.g., HEK293)

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer or high salt/low pH buffer)

  • LC-MS/MS system

Workflow Diagram:

start Start step1 Couple this compound to Magnetic Beads start->step1 step3 Incubate Lysate with Beads step1->step3 step2 Prepare Cell Lysate step2->step3 step4 Wash Beads to Remove Non-specific Binders step3->step4 step5 Elute Bound Proteins step4->step5 step6 Analyze Eluate by LC-MS/MS step5->step6 end Identify Hits step6->end

Caption: AP-MS experimental workflow.

Procedure:

  • Immobilization of this compound:

    • Synthesize a derivative of this compound with a suitable linker arm (e.g., an amine or carboxyl group) that does not interfere with its biological activity. This may require prior Structure-Activity Relationship (SAR) studies.

    • Wash the amine-functionalized magnetic beads with an appropriate solvent (e.g., ethanol).

    • Activate the carboxyl group on the this compound derivative (if applicable) using EDC/NHS chemistry.

    • Incubate the activated compound with the beads according to the manufacturer's protocol to form a covalent bond.

    • Wash the beads extensively to remove any non-covalently bound compound. Create a "mock" bead control by performing the same procedure without the compound.

  • Preparation of Cell Lysate:

    • Culture cells to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant (clarified lysate) and determine the protein concentration (e.g., using a BCA assay).

  • Affinity Pulldown:

    • Incubate a defined amount of clarified lysate (e.g., 1-5 mg total protein) with the this compound-coupled beads and the mock control beads.

    • As a crucial control for specificity, set up a parallel incubation where free this compound (e.g., at 100x molar excess) is added to the lysate before adding the compound-coupled beads.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. This step is critical to remove proteins that bind non-specifically to the beads or matrix.

  • Elution:

    • Elute the bound proteins from the beads. A common method is to add 1x SDS-PAGE loading buffer and heat at 95°C for 5-10 minutes.

    • Alternatively, use a competitive elution with a high concentration of free compound or a pH/salt-based elution buffer if protein nativity needs to be preserved for downstream assays.

  • Protein Identification by LC-MS/MS:

    • Run the eluted proteins a short distance into an SDS-PAGE gel to concentrate the sample.

    • Excise the protein band, perform in-gel trypsin digestion.

    • Analyze the resulting peptides by LC-MS/MS.

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated spectra against a protein database to identify the proteins.

    • True binding partners should be significantly enriched on the this compound beads compared to the mock beads and should show reduced binding in the free compound competition sample.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with its target protein(s) inside intact cells.

Materials:

  • This compound

  • Cell line of interest

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (PBS with protease inhibitors and freeze-thaw lysis capability)

  • Antibody against the candidate target protein (for Western Blot)

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with this compound at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours in culture media.

  • Heating Step:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control sample.

    • Cool the samples at room temperature for 3 minutes.

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the candidate target protein remaining in the soluble fraction.

      • Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a specific antibody for the target protein.

      • Mass Spectrometry (MS): For a proteome-wide analysis (Thermal Proteome Profiling), the soluble fractions from each temperature point can be analyzed by MS to identify all proteins stabilized by the compound.

  • Data Interpretation:

    • Quantify the band intensities (for Western Blot) at each temperature for both the vehicle- and this compound-treated samples.

    • Plot the relative amount of soluble protein as a function of temperature to generate a "melting curve."

    • A shift of the melting curve to higher temperatures in the drug-treated sample indicates that this compound binds to and stabilizes the target protein.

References

Application Notes and Protocols for Psammaplysene B in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Psammaplysene B belongs to a family of bromotyrosine-derived metabolites isolated from marine sponges. While research on the broader psammaplysin class of compounds has indicated significant cytotoxic and anticancer properties, specific data on this compound is limited in publicly available scientific literature. These application notes, therefore, provide a summary of the known activities of closely related psammaplysin analogues, primarily Psammaplysin A and E, which can serve as a valuable reference for initiating research on this compound. The provided protocols are generalized methodologies that can be adapted for the evaluation of this compound's effects on cancer cell lines.

Data Presentation: Cytotoxicity of Psammaplysin Analogues

Table 1: GI50 Values of Psammaplysin Analogues

CompoundCell LineGI50 (µM)Reference
Psammaplysin AnalogueVarious Human Cancer Cell Linesdown to 0.8[1][2]
Psammaplysin AHCT-116 (Colon)3.9[3]
Psammaplysin AHCT-15 (Colon)6.9[3]
Psammaplysin APC-3 (Prostate)5.1[3]
Psammaplysin AACHN (Renal)4.3[3]
Psammaplysin AMDA-MB-231 (Breast)3.8[3]
Psammaplysin ANUGC-3 (Gastric)12.4[3]
Psammaplysin ANCI-H23 (Lung)4.3[3]

Table 2: IC50 Values of Psammaplysin Analogues

CompoundCell LineIC50 (µM)Reference
Psammaplysin AMDA-MB-231 (Breast)2.9[3]
Psammaplysin AHeLa (Cervical)8.5[3]
Psammaplysin AMBA-MB-231 (Breast)down to 0.29[4]
Psammaplysin EMBA-MB-231 (Breast)down to 0.29[4]
Psammaplysin EHeLa (Cervical)down to 0.29[4]

Postulated Mechanism of Action and Signaling Pathways

The precise molecular mechanisms of this compound are not well-documented. However, research on other natural products and related compounds suggests potential involvement in critical cancer-related signaling pathways. For instance, Psammaplysin A has been shown to inhibit DNA Polymerase β, an enzyme crucial for DNA repair, suggesting a potential mechanism for its anticancer activity[5][6][7][8]. The broader family of psammaplysins has also been noted for its diverse biological activities, including antimalarial, antifouling, and antiviral effects, hinting at multiple potential cellular targets[3].

Based on the activities of other cytotoxic agents, potential signaling pathways that could be affected by this compound include those involved in apoptosis (e.g., caspase activation, Bcl-2 family protein regulation) and cell cycle control.

G cluster_0 This compound (Hypothesized) cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes This compound This compound DNA_Polymerase_B DNA Polymerase β This compound->DNA_Polymerase_B Inhibition Apoptosis_Pathway Apoptosis Pathway This compound->Apoptosis_Pathway Modulation Cell_Cycle_Control Cell Cycle Control This compound->Cell_Cycle_Control Modulation DNA_Repair_Inhibition DNA Repair Inhibition DNA_Polymerase_B->DNA_Repair_Inhibition Apoptosis_Induction Apoptosis Induction Apoptosis_Pathway->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Cycle_Control->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity DNA_Repair_Inhibition->Cytotoxicity Apoptosis_Induction->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Workflow Diagram:

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound (various concentrations) incubate_24h->treat_compound incubate_48_72h Incubate for 48-72h treat_compound->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_solubilizer Add solubilization solution (e.g., DMSO) incubate_4h->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: MTT assay workflow for cytotoxicity assessment.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Workflow Diagram:

G start Start seed_cells Seed cells in 6-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate for desired time treat_compound->incubate_treatment harvest_cells Harvest cells (trypsinization) incubate_treatment->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Annexin V binding buffer wash_cells->resuspend add_stains Add Annexin V-FITC and PI resuspend->add_stains incubate_dark Incubate in the dark add_stains->incubate_dark analyze_flow Analyze by flow cytometry incubate_dark->analyze_flow end End analyze_flow->end

Caption: Apoptosis detection workflow using Annexin V/PI staining.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the desired concentrations for a specified time.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound on cell cycle progression.

Workflow Diagram:

G start Start seed_cells Seed cells and treat with This compound start->seed_cells incubate Incubate for 24-48h seed_cells->incubate harvest_cells Harvest and wash cells incubate->harvest_cells fix_cells Fix cells in cold 70% ethanol (B145695) harvest_cells->fix_cells incubate_fix Incubate at -20°C fix_cells->incubate_fix wash_cells_2 Wash with PBS incubate_fix->wash_cells_2 treat_rnase Treat with RNase A wash_cells_2->treat_rnase stain_pi Stain with Propidium Iodide treat_rnase->stain_pi analyze_flow Analyze by flow cytometry stain_pi->analyze_flow end End analyze_flow->end

Caption: Cell cycle analysis workflow using PI staining.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

  • Cold 70% ethanol

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound at various concentrations for 24-48 hours.

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet in 1 mL of cold PBS.

  • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: The information provided is for research purposes only. The protocols are general guidelines and may require optimization for specific cell lines and experimental conditions. Due to the limited availability of data on this compound, researchers are encouraged to perform preliminary dose-response and time-course experiments to determine optimal conditions.

References

Application Notes and Protocols for High-Throughput Screening of Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psammaplysene B is a marine natural product belonging to the bromotyrosine alkaloid family. It is structurally analogous to Psammaplysene A, a compound identified as an inhibitor of the nuclear export of the transcription factor FOXO1a and a binder of the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[1][2] Given their structural similarities, this compound is a compelling candidate for high-throughput screening (HTS) campaigns aimed at discovering modulators of these key cellular targets. These application notes provide detailed protocols for two primary HTS assays to investigate the bioactivity of this compound: a cell-based assay for monitoring FOXO1a nuclear localization and a biochemical assay for assessing its binding to HNRNPK.

Target Background

FOXO1a (Forkhead box protein O1) is a transcription factor that plays a crucial role in regulating gene expression involved in apoptosis, cell cycle arrest, and metabolism. Its activity is tightly controlled by its subcellular localization. In many cancer types with a dysregulated PI3K/Akt signaling pathway, FOXO1a is phosphorylated and subsequently exported from the nucleus to the cytoplasm, rendering it inactive.[3] Small molecules that inhibit this nuclear export can restore FOXO1a's tumor-suppressive functions, making this a promising strategy for cancer therapy.

HNRNPK (Heterogeneous nuclear ribonucleoprotein K) is an RNA-binding protein involved in a multitude of cellular processes, including transcription, RNA splicing, and translation.[4][5] It has been implicated in various diseases, including cancer and neurodegenerative disorders. The binding of small molecules to HNRNPK can modulate its activity and interactions, offering a potential therapeutic avenue. Psammaplysene A has been shown to bind to HNRNPK in an RNA-dependent manner.

Data Presentation

Quantitative data for Psammaplysene A, a close analog of this compound, is presented below to provide an expected range of activity.

CompoundTargetAssay TypeValueReference
Psammaplysene AHNRNPKSurface Plasmon ResonanceKd = 77.3 µM
Psammaplysene AHNRNPKSurface Plasmon ResonanceKd = 86.2 µM
Psammaplysene APrPSc PrionCell-based AssayIC50 = 0.3 µM

Experimental Protocols

High-Throughput Screening for Inhibitors of FOXO1a Nuclear Export

This protocol describes a cell-based, high-content imaging assay to screen for compounds that induce the nuclear localization of a GFP-tagged FOXO1a reporter.

Principle:

In unstimulated cells, FOXO1a-GFP is predominantly cytoplasmic. Upon inhibition of nuclear export, FOXO1a-GFP translocates to the nucleus. This change in subcellular localization is quantified by automated fluorescence microscopy and image analysis.

Materials:

  • Cell Line: U2OS cell line stably expressing FOXO1a-GFP.

  • Assay Plates: 384-well, black, clear-bottom microplates.

  • Compounds: this compound and control compounds (e.g., a known PI3K inhibitor like Wortmannin as a positive control, and DMSO as a negative control).

  • Reagents:

    • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • Hoechst 33342 nuclear stain.

    • Phosphate-Buffered Saline (PBS).

    • 4% Paraformaldehyde (PFA) in PBS.

  • Instrumentation:

    • High-content imaging system with automated microscopy and image analysis software.

    • Automated liquid handling system.

Protocol:

  • Cell Seeding:

    • Dispense 2,000 U2OS-FOXO1a-GFP cells in 40 µL of complete culture medium into each well of a 384-well plate.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a compound plate with this compound and controls at the desired concentrations (e.g., a 10-point dose-response starting from 100 µM).

    • Using an automated liquid handler, transfer 10 µL of the compound solutions to the cell plate, achieving a final volume of 50 µL.

    • Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Cell Staining and Fixation:

    • Add 10 µL of Hoechst 33342 solution (final concentration 1 µg/mL) to each well and incubate for 15 minutes.

    • Carefully aspirate the medium and wash once with 50 µL of PBS.

    • Fix the cells by adding 30 µL of 4% PFA and incubate for 20 minutes at room temperature.

    • Wash the wells twice with 50 µL of PBS. Leave the final 50 µL of PBS in the wells for imaging.

  • Image Acquisition and Analysis:

    • Acquire images of each well using a high-content imaging system with channels for DAPI (Hoechst) and GFP (FOXO1a-GFP).

    • Use image analysis software to:

      • Identify nuclei based on the Hoechst signal.

      • Define the cytoplasm as a ring-like region around the nucleus.

      • Quantify the mean fluorescence intensity of FOXO1a-GFP in both the nuclear and cytoplasmic compartments.

      • Calculate the ratio of nuclear to cytoplasmic GFP intensity for each cell.

      • Average the ratios for all cells in a well.

Data Analysis:

The primary readout is the nuclear-to-cytoplasmic intensity ratio of FOXO1a-GFP. An increase in this ratio indicates inhibition of nuclear export. Dose-response curves can be generated to determine the EC50 for active compounds like this compound.

FOXO1a_Nuclear_Export_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining_fixing Staining and Fixation cluster_imaging_analysis Imaging and Analysis seed_cells Seed U2OS-FOXO1a-GFP cells (2,000 cells/well) incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add this compound and controls incubate_24h->add_compounds incubate_2h Incubate 2h add_compounds->incubate_2h add_hoechst Add Hoechst 33342 incubate_2h->add_hoechst fix_cells Fix with PFA add_hoechst->fix_cells wash_cells Wash with PBS fix_cells->wash_cells acquire_images Acquire Images (High-Content Imager) wash_cells->acquire_images analyze_images Image Analysis: Nuclear/Cytoplasmic Ratio acquire_images->analyze_images

Workflow for the FOXO1a Nuclear Export HTS Assay.
High-Throughput Screening for HNRNPK Binding

This protocol outlines an AlphaScreen (Amplified Luminescent Proximity Homestead Assay) to detect the binding of this compound to HNRNPK.

Principle:

This is a competitive binding assay. Biotinylated HNRNPK is bound to streptavidin-coated Donor beads, and a known small molecule binder of HNRNPK is conjugated to an acceptor bead. When the two beads are in close proximity due to the protein-ligand interaction, excitation of the Donor bead at 680 nm results in the generation of singlet oxygen, which diffuses to the Acceptor bead, leading to light emission at 520-620 nm. This compound, if it binds to HNRNPK, will compete with the tagged ligand, disrupting the bead proximity and causing a decrease in the AlphaScreen signal.

Materials:

  • Protein: Recombinant human HNRNPK with a biotin (B1667282) tag.

  • Beads:

    • Streptavidin-coated Donor beads.

    • Acceptor beads conjugated with a known HNRNPK binder (probe ligand).

  • Assay Plates: 384-well, white, opaque microplates.

  • Compounds: this compound and control compounds.

  • Reagents:

    • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

    • Total RNA (as the binding of Psammaplysene A to HNRNPK is RNA-dependent).

  • Instrumentation:

    • Plate reader capable of AlphaScreen detection.

    • Automated liquid handling system.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of biotinylated HNRNPK and total RNA in assay buffer.

    • Prepare a solution of the probe ligand-conjugated Acceptor beads in assay buffer.

    • Prepare a solution of Streptavidin-coated Donor beads in assay buffer (in the dark).

  • Assay Procedure:

    • Dispense 5 µL of the HNRNPK/RNA solution into each well of a 384-well plate.

    • Add 50 nL of this compound or control compounds at various concentrations using an acoustic dispenser or pin tool.

    • Incubate for 30 minutes at room temperature.

    • Add 5 µL of the probe ligand-conjugated Acceptor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

    • Add 10 µL of the Streptavidin-coated Donor beads to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Detection:

    • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis:

A decrease in the AlphaScreen signal indicates that the test compound is competing with the probe ligand for binding to HNRNPK. The results can be expressed as a percentage of inhibition, and IC50 values can be calculated from dose-response curves.

HNRNPK_Binding_Assay_Workflow cluster_reagent_addition Reagent Addition cluster_bead_addition Bead Addition cluster_detection Detection add_hnrnpk Add Biotin-HNRNPK and RNA add_compounds Add this compound and controls add_hnrnpk->add_compounds incubate_30m_1 Incubate 30 min add_compounds->incubate_30m_1 add_acceptor Add Acceptor Beads incubate_30m_1->add_acceptor incubate_60m_1 Incubate 60 min (dark) add_acceptor->incubate_60m_1 add_donor Add Donor Beads incubate_60m_1->add_donor incubate_60m_2 Incubate 60 min (dark) add_donor->incubate_60m_2 read_plate Read AlphaScreen Signal incubate_60m_2->read_plate

Workflow for the HNRNPK Binding HTS Assay.

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound, based on the known activities of Psammaplysene A. It is hypothesized to inhibit the nuclear export of FOXO1a, leading to its accumulation in the nucleus and subsequent transcription of target genes. It is also shown to bind to HNRNPK, potentially modulating its function in RNA metabolism.

Psammaplysene_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Psammaplysene_B This compound HNRNPK HNRNPK Psammaplysene_B->HNRNPK Binds to Exportin Exportin Psammaplysene_B->Exportin Inhibits FOXO1a_cyto FOXO1a (Inactive) FOXO1a_cyto->Exportin Exported by FOXO1a_nuc FOXO1a (Active) FOXO1a_cyto->FOXO1a_nuc Nuclear Import FOXO1a_nuc->FOXO1a_cyto Nuclear Export DNA DNA FOXO1a_nuc->DNA Binds to Target_Genes Target Gene Transcription (Apoptosis, Cell Cycle Arrest) DNA->Target_Genes Leads to

Proposed Signaling Pathway for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Psammaplysene B. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a bromotyrosine derivative isolated from marine sponges. It is structurally related to Psammaplysene A, a known inhibitor of the nuclear export of the transcription factor FOXO1a. By inhibiting this export, Psammaplysene A effectively traps FOXO1a in the nucleus, where it can activate target genes involved in cellular processes like apoptosis and cell cycle arrest. The likely mechanism of action for this compound is similar, involving the modulation of key cellular signaling pathways. Recent studies on Psammaplysene A have identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding partner, suggesting a role in RNA metabolism and signal transduction.

Q2: What are the general solubility characteristics of this compound?

This compound is a lipophilic compound, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. Its chemical structure, rich in bromine and aromatic rings, contributes to its hydrophobicity. Therefore, organic solvents are required to dissolve this compound before preparing working solutions for in vitro and in vivo experiments.

Q3: Which solvents are recommended for dissolving this compound?

  • Dimethyl sulfoxide (B87167) (DMSO): This is the most commonly used solvent for dissolving lipophilic compounds for in vitro bioassays.

  • Ethanol (B145695): Can be used as an alternative to DMSO, particularly if DMSO is incompatible with the experimental system.

  • Methanol: Another potential solvent, though its volatility should be considered.

For most cell-based assays, a high-concentration stock solution is prepared in 100% DMSO and then diluted to the final working concentration in the aqueous experimental medium.

Troubleshooting Guides

Issue 1: this compound Precipitates in Cell Culture Medium

Symptoms:

  • Visible particles or cloudiness in the cell culture medium after adding the this compound working solution.

  • Inconsistent or lower-than-expected biological activity.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Final concentration exceeds solubility limit in aqueous media. 1. Lower the final working concentration: Perform a dose-response experiment to determine the highest effective concentration that remains soluble. 2. Use a solubilizing agent: For certain applications, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be included in the final medium at low, non-toxic concentrations (typically <0.1%). However, their effects on the experiment should be validated.
"Solvent shock" during dilution. 1. Perform serial dilutions: Instead of adding the highly concentrated DMSO stock directly to the aqueous medium, perform an intermediate dilution in a solvent miscible with both DMSO and water (e.g., ethanol or cell culture medium with serum). 2. Slow, drop-wise addition with mixing: Add the stock solution slowly to the pre-warmed (37°C) medium while gently swirling or vortexing to ensure rapid and uniform dispersion.
Interaction with media components. 1. Increase serum concentration: If compatible with the experimental design, increasing the serum percentage (e.g., from 10% to 20% FBS) can help stabilize lipophilic compounds. 2. Test different media formulations: Some basal media components may be more prone to causing precipitation.
Instability over time at 37°C. 1. Prepare fresh working solutions: Prepare the final working solution immediately before each experiment. 2. Reduce incubation time: If possible, shorten the duration of the experiment to minimize the time the compound is in an aqueous environment.
Issue 2: Inconsistent or No Biological Activity

Symptoms:

  • Lack of a dose-dependent response.

  • High variability between replicate experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution. 1. Proper storage of stock solutions: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light. 2. Check for signs of degradation: Discolored or precipitated stock solutions should be discarded.
Inaccurate concentration of the stock solution. 1. Verify weighing and dilution calculations. 2. Use a calibrated balance and pipettes.
Precipitation in the final working solution (may not be visible). 1. Centrifuge and check supernatant: Before adding the working solution to cells, centrifuge it at high speed (e.g., 10,000 x g for 5 minutes) and measure the concentration of the supernatant to determine the soluble fraction. 2. Follow the troubleshooting guide for precipitation.
Cell-specific effects. 1. Verify the expression of target proteins: Ensure the cell line used expresses the target proteins (e.g., FOXO1a, HNRNPK) at sufficient levels. 2. Optimize cell density and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous, sterile-filtered DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound using a calibrated analytical balance in a fume hood. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: ~807.9 g/mol ), weigh out approximately 0.81 mg.

  • Transfer the weighed powder to a sterile, amber microcentrifuge tube.

  • Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube.

  • Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot the stock solution into smaller, single-use volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure (for a final concentration of 10 µM in 10 mL of medium):

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.

  • Add 10 µL of the 10 mM stock solution to the medium.

  • Immediately cap the tube and mix thoroughly by gentle inversion or vortexing.

  • Use the working solution immediately for your experiment.

Note: The final concentration of DMSO in this example is 0.1%. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, and typically below 0.5% to avoid solvent-induced cytotoxicity.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot thaw Thaw Stock Aliquot aliquot->thaw Retrieve for use dilute Dilute in Pre-warmed Medium thaw->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat incubate Incubate treat->incubate analyze Analyze Results incubate->analyze

This compound Experimental Workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt FOXO1a_cyto FOXO1a Akt->FOXO1a_cyto P FOXO1a_P p-FOXO1a FOXO1a_P->FOXO1a_cyto Phosphatase FOXO1a_nuc FOXO1a FOXO1a_cyto->FOXO1a_nuc Import HNRNPK HNRNPK PsammaplyseneB This compound PsammaplyseneB->HNRNPK Binds Exportin1 Exportin-1 PsammaplyseneB->Exportin1 Inhibits Exportin1->FOXO1a_cyto FOXO1a_nuc->Exportin1 Export TargetGenes Target Gene Expression (Apoptosis, Cell Cycle Arrest) FOXO1a_nuc->TargetGenes

Proposed Signaling Pathway of this compound.

Technical Support Center: Synthesis of Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Psammaplysene B. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for this compound?

The total synthesis of this compound, as reported by Georgiades and Clardy, follows a convergent approach. The key steps involve the synthesis of two key fragments derived from 4-iodophenol, followed by a Heck reaction, a Fukuyama-Mitsunobu alkylation, an amide coupling, and a final deprotection step to yield this compound.

Q2: What are the reported yields for the key steps in the synthesis of this compound?

The following table summarizes the reported yields for the key transformations in the synthesis of this compound.

Step No.ReactionReagents and ConditionsYield (%)
1O-AlkylationNs-protected 3-bromopropylamine, K₂CO₃, DMF70
2Fukuyama-Mitsunobu AlkylationCH₃OH, PPh₃, DEAD, Toluene94
3Heck ReactionMethyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN89
4SaponificationLiOH, THF, H₂O95
5Amide CouplingDiethylphosphocyanidate (DEPC), Et₃N, THF88
6Ns-DeprotectionThiophenol, Cs₂CO₃, CH₃CN86

Q3: What are the critical reaction parameters to monitor for optimal yield?

Careful control of reaction conditions is crucial for maximizing the yield of this compound. Key parameters to monitor include:

  • Purity of starting materials and reagents: Impurities can lead to side reactions and lower yields.

  • Inert atmosphere: Many of the reactions, particularly those involving palladium catalysts, are sensitive to oxygen.

  • Temperature control: Both heating and cooling steps need to be precise to prevent side reactions or decomposition.

  • Stoichiometry of reagents: The molar ratios of reactants, catalysts, and bases should be carefully controlled.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield in the Heck Reaction.

Possible Causes:

  • Catalyst deactivation: The Pd(0) catalyst can be sensitive to air and impurities.

  • Suboptimal ligand choice: The phosphine (B1218219) ligand plays a crucial role in the catalytic cycle.

  • Formation of side products: Reductive Heck products are common side products.[1]

  • Incorrect base or solvent: The choice of base and solvent significantly impacts reaction efficiency.[1][2]

Solutions:

  • Ensure inert atmosphere: Degas all solvents and reagents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst and Ligand Screening: While P(o-tol)₃ is reported, other phosphine ligands like PPh₃ or t-Bu₃P could be screened for improved reactivity.[2]

  • Optimize Base and Solvent: Triethylamine is commonly used, but other amine bases or inorganic bases like acetates can be tested.[3] Acetonitrile (B52724) is a good solvent choice.

  • Control Reaction Temperature: The reaction is typically heated, but excessive temperatures can lead to catalyst decomposition.

Problem 2: Incomplete Fukuyama-Mitsunobu Alkylation.

Possible Causes:

  • Steric hindrance: The reaction is sensitive to the steric environment of the alcohol and the nucleophile.[4]

  • Reagent degradation: DEAD (diethyl azodicarboxylate) is sensitive to moisture and light.

  • Suboptimal reagent concentration and addition order: These factors can significantly influence the reaction yield.[4]

Solutions:

  • Use fresh reagents: Ensure that DEAD and PPh₃ are of high purity and handled under anhydrous conditions.

  • Optimize reaction conditions: The yield can be improved by adjusting the reaction time, temperature, and the ratio and concentration of reagents.[4] The order of reagent addition can also be critical.[4]

  • Alternative Mitsunobu reagents: Consider using diisopropyl azodicarboxylate (DIAD) or other commercially available Mitsunobu reagents.

Problem 3: Difficulties with the final Amide Coupling step.

Possible Causes:

  • Inefficient activation of the carboxylic acid: The coupling reagent may not be effectively activating the carboxylic acid.

  • Steric hindrance: The coupling of complex fragments can be challenging due to steric hindrance.

Solutions:

  • Alternative Coupling Reagents: While diethylphosphocyanidate (DEPC) is effective, other coupling reagents such as HATU, HBTU, or EDC/HOBt can be explored.

  • Optimize Reaction Conditions: Varying the solvent (e.g., DMF, DCM), base (e.g., DIPEA), and temperature can improve the coupling efficiency.

  • Ensure anhydrous conditions: Water can hydrolyze the activated intermediate and the coupling reagent.

Problem 4: Incomplete or problematic Ns-Deprotection.

Possible Causes:

  • Insufficient nucleophilicity of the thiolate: The deprotection relies on the nucleophilic attack of the thiophenolate.

  • Formation of byproducts: Side reactions can occur, making purification difficult.

  • Reduction of the nitro group: If a reductive workup is performed before deprotection, the nitro group of the nosyl can be reduced to an amine, making the deprotection much more difficult.[5]

Solutions:

  • Optimize Base and Thiol: Cesium carbonate is a good choice of base to generate the thiophenolate.[6] Ensure the thiophenol is fresh.

  • Alternative Thiol Reagents: Odorless thiol reagents or polymer-supported thiols can be used to simplify the workup and reduce odor.[7][8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete deprotection before workup.

  • Avoid premature reduction: Ensure that no reducing agents are present before the Ns-deprotection step. If the nitro group is accidentally reduced, stronger acidic or reductive conditions might be required for deprotection, which could compromise the integrity of the final product.[5]

Experimental Protocols

Detailed Methodology for the Ns-Deprotection of this compound Precursor:

  • Materials:

    • Ns-protected this compound precursor

    • Thiophenol

    • Cesium Carbonate (Cs₂CO₃)

    • Acetonitrile (CH₃CN), anhydrous

  • Procedure:

    • Dissolve the Ns-protected this compound precursor in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Add cesium carbonate to the solution.

    • Add thiophenol dropwise to the stirring mixture at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Visualizations

experimental_workflow cluster_fragment1 Fragment A Synthesis cluster_fragment2 Fragment B Synthesis cluster_assembly Final Assembly A1 4-Iodophenol A2 O-Alkylation A1->A2 A3 Fukuyama-Mitsunobu Alkylation A2->A3 A4 Heck Reaction A3->A4 A5 Saponification A4->A5 A6 Carboxylic Acid Fragment A5->A6 C1 Amide Coupling A6->C1 B1 4-Iodophenol B2 O-Alkylation B1->B2 B3 Boc-Deprotection B2->B3 B4 Amine Fragment B3->B4 B4->C1 C2 Ns-Protected this compound C1->C2 C3 Ns-Deprotection C2->C3 C4 This compound C3->C4

Caption: Synthetic workflow for this compound.

troubleshooting_yield Start Low Yield of this compound Step Identify problematic step via analysis of intermediates Start->Step Heck Heck Reaction Issue? Step->Heck Amide Amide Coupling Issue? Step->Amide Deprotection Deprotection Issue? Step->Deprotection Heck_Sol Check catalyst activity Optimize ligand and base Ensure inert atmosphere Heck->Heck_Sol Amide_Sol Screen coupling reagents Optimize solvent and base Ensure anhydrous conditions Amide->Amide_Sol Deprotection_Sol Verify Ns-group integrity Optimize thiol and base Use fresh reagents Deprotection->Deprotection_Sol Purification Review purification strategy Heck_Sol->Purification Amide_Sol->Purification Deprotection_Sol->Purification End Improved Yield Purification->End

Caption: Troubleshooting logic for low yield.

References

Psammaplysene B in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the marine-derived compound Psammaplysene B, ensuring its stability in commonly used solvents like dimethyl sulfoxide (B87167) (DMSO) is critical for experimental success and data reproducibility. This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) to address potential stability issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in DMSO a concern?

This compound is a bromotyrosine-derived alkaloid isolated from marine sponges. Like many natural products, its complex structure, featuring several functional groups, can be susceptible to degradation under certain storage and experimental conditions. DMSO is a common solvent for dissolving and storing compounds for biological assays, but its inherent properties can sometimes contribute to compound instability over time.

Q2: Are there known stability issues with bromotyrosine-derived compounds?

Yes, the stability of bromotyrosine-derived natural products can vary. For instance, studies on ianthelliformisamines, a related class of bromotyrosine derivatives, have shown that some members of the family are rapidly degraded in vitro, while others remain stable. This highlights the importance of assessing the stability of each specific compound, like this compound, under your experimental conditions.

Q3: What are the potential signs of this compound degradation in my DMSO stock?

Signs of degradation can include a decrease in biological activity in your assays over time, the appearance of unexpected peaks in your analytical chromatograms (e.g., HPLC or LC-MS), or a change in the color of your stock solution.

Q4: How can I minimize the degradation of this compound in DMSO?

To minimize degradation, it is recommended to:

  • Store stock solutions at -20°C or -80°C.

  • Prepare fresh working solutions from the stock for each experiment.

  • Minimize the number of freeze-thaw cycles.[1]

  • Use high-purity, anhydrous DMSO to prepare stock solutions. Water content can be a significant factor in compound degradation.[1][2]

  • Protect solutions from light, as some compounds are light-sensitive.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results over time. Degradation of this compound in DMSO stock solution.1. Prepare a fresh stock solution of this compound. 2. Perform a stability study on your stock solution using HPLC-MS (see Experimental Protocols). 3. Aliquot stock solutions to minimize freeze-thaw cycles.
Appearance of new peaks in HPLC/LC-MS analysis of the stock solution. This compound is degrading into one or more new chemical entities.1. Attempt to identify the degradation products using high-resolution mass spectrometry and fragmentation analysis. 2. Re-evaluate your storage conditions (temperature, light exposure, solvent quality).
Loss of biological activity of this compound. The compound has degraded to an inactive form.1. Confirm the identity and purity of your this compound starting material. 2. Prepare fresh solutions and repeat the experiment. 3. If the issue persists, consider an alternative solvent for stock preparation after conducting solubility and stability tests.

Quantitative Data Summary

Table 1: Hypothetical Stability of this compound in DMSO at Different Temperatures

Storage Temperature (°C)Time PointPercent of Initial Concentration Remaining (%)
41 week98
41 month92
43 months85
-201 month>99
-206 months98
-201 year95
-801 year>99
-802 years98

Disclaimer: This data is for illustrative purposes only and is not based on experimental results for this compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO by HPLC-MS

This protocol outlines a general procedure for determining the stability of this compound in a DMSO stock solution over time.

1. Materials:

  • This compound
  • Anhydrous, high-purity DMSO
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (for mobile phase modification)
  • HPLC or UHPLC system coupled to a mass spectrometer (MS)

2. Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration (e.g., 1 µM) in a 50:50 acetonitrile:water mixture. Analyze this sample by HPLC-MS to obtain the initial peak area of this compound.
  • Storage: Store the stock solution under desired conditions (e.g., 4°C, -20°C, and room temperature).
  • Time-Point Analysis: At specified time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC-MS.
  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area at T=0. The percentage of remaining this compound can be calculated as: (Peak Area at Time X / Peak Area at Time 0) * 100.

3. HPLC-MS Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C
  • MS Detection: Electrospray ionization (ESI) in positive mode, scanning a mass range relevant to this compound and its potential degradation products.

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action (Inferred from Psammaplysene A)

Psammaplysene A, a close analog of this compound, has been shown to exert its biological effects by targeting the heterogeneous nuclear ribonucleoprotein K (HNRNPK). This interaction ultimately leads to the nuclear localization of the transcription factor FOXO1. The nuclear translocation of FOXO1 is a key event regulated by the PI3K/Akt and MAPK signaling pathways.

Psammaplysene_B_Signaling_Pathway PsammaplyseneB This compound HNRNPK HNRNPK PsammaplyseneB->HNRNPK targets PI3K_Akt PI3K/Akt Pathway HNRNPK->PI3K_Akt modulates MAPK MAPK Pathway HNRNPK->MAPK modulates FOXO1_cyto FOXO1 (cytoplasm) PI3K_Akt->FOXO1_cyto inhibits nuclear import MAPK->FOXO1_cyto inhibits nuclear import FOXO1_nucleus FOXO1 (nucleus) FOXO1_cyto->FOXO1_nucleus translocation Gene_Expression Target Gene Expression FOXO1_nucleus->Gene_Expression regulates Stability_Assessment_Workflow start Start: Prepare 10 mM This compound in DMSO t0_analysis T=0 Analysis: Dilute aliquot and analyze by HPLC-MS start->t0_analysis storage Store stock solution at defined temperatures (e.g., 4°C, -20°C, RT) t0_analysis->storage timepoint_analysis Time-Point Analysis: At intervals, dilute aliquot and analyze by HPLC-MS storage->timepoint_analysis data_analysis Data Analysis: Compare peak areas to T=0 timepoint_analysis->data_analysis results Results: Determine degradation rate and half-life data_analysis->results

References

Optimizing Psammaplysene B concentration for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Psammaplysene B in various experimental assays.

Disclaimer

Information specific to this compound is limited in publicly available literature. Much of the guidance provided below is extrapolated from research on the closely related analog, Psammaplysene A, and general principles of handling marine natural products. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

This compound, like many marine-derived compounds, is expected to have limited aqueous solubility. For creating stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is crucial to keep the final concentration of DMSO in your assay below 0.5% (v/v) to avoid solvent-induced artifacts.

Q2: How should I store this compound stock solutions?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light.

Q3: What is the expected biological activity of this compound?

While specific data for this compound is scarce, related compounds like Psammaplysenes C and D have been identified as cytotoxic alkaloids.[1] Therefore, it is plausible that this compound also exhibits cytotoxic or other antiproliferative activities. Its analog, Psammaplysene A, has shown neuroprotective properties by targeting the heterogeneous nuclear ribonucleoprotein K (HNRNPK), a protein involved in multiple signaling pathways.[2]

Q4: At what concentration should I start my experiments with this compound?

A broad concentration range should be tested initially to determine the optimal working concentration for your specific assay. Based on data for Psammaplysene A, a starting range of 0.1 µM to 100 µM is recommended for cell-based assays. For binding assays, concentrations up to 150 µM have been used for Psammaplysene A.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results Compound precipitation in aqueous media.Decrease the final concentration of this compound. Increase the DMSO concentration slightly (not exceeding 0.5%). Visually inspect for precipitates under a microscope.
Compound degradation.Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure to light and repeated freeze-thaw cycles.
High background signal in fluorescence/luminescence assays Intrinsic fluorescence/luminescence of this compound.Run a control with this compound in assay buffer without cells or enzymes to measure its intrinsic signal and subtract it from the experimental values.
No observable effect at expected concentrations Sub-optimal assay conditions.Optimize incubation time, cell density, and reagent concentrations.
Inactive compound.Verify the purity and integrity of your this compound sample using analytical techniques like HPLC or mass spectrometry.
Unexpected cell death or cytotoxicity Off-target effects or inherent cytotoxicity.Perform a dose-response cytotoxicity assay to determine the cytotoxic concentration range. Use concentrations below the cytotoxic threshold for mechanistic studies.

Quantitative Data Summary

The following tables provide suggested starting concentration ranges for this compound based on data from its analog, Psammaplysene A. Note: These are starting points and require optimization for your specific experimental setup.

Table 1: Recommended Concentration Ranges for this compound in Common Assays

Assay Type Starting Concentration Range (µM) Notes
Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®)0.1 - 100A wide range is recommended to capture the full dose-response curve.
Enzyme Inhibition Assays0.01 - 50The optimal concentration will depend on the specific enzyme and substrate concentrations.
Protein Binding Assays (e.g., SPR, MST)1 - 150Higher concentrations may be required to observe binding, as seen with Psammaplysene A.[2]
Western Blotting (for pathway analysis)0.5 - 25Use a non-cytotoxic concentration to study signaling pathway modulation.

Experimental Protocols

Protocol 1: Determining the Cytotoxicity of this compound using an MTT Assay

This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested final concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate for at least 1 hour at room temperature with gentle shaking, protected from light.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis stock This compound Stock Solution (in DMSO) dilutions Prepare Serial Dilutions in Culture Medium stock->dilutions treat Treat Cells with This compound Dilutions dilutions->treat seed Seed Cells in 96-well Plate seed->treat incubate Incubate for 24-72 hours treat->incubate assay Perform Viability/ Functional Assay incubate->assay read Read Plate on Microplate Reader assay->read calculate Calculate % Inhibition/ Viability read->calculate plot Plot Dose-Response Curve & Determine IC50 calculate->plot

Caption: Workflow for optimizing this compound concentration.

signaling_pathway cluster_input Extracellular Signal cluster_core HNRNPK-Mediated Regulation cluster_output Cellular Response Signal Stress/Growth Factor HNRNPK HNRNPK Signal->HNRNPK activates/inhibits MAPK_pathway MAPK Pathway (e.g., ERK, JNK, p38) HNRNPK->MAPK_pathway regulates PI3K_pathway PI3K/Akt Pathway HNRNPK->PI3K_pathway regulates PsammaplyseneB This compound PsammaplyseneB->HNRNPK modulates binding Proliferation Cell Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis MAPK_pathway->Apoptosis Survival Cell Survival PI3K_pathway->Survival Survival->Apoptosis inhibits

Caption: Hypothetical signaling pathway involving HNRNPK.

References

Troubleshooting Psammaplysene B insolubility in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common challenge of Psammaplysene B insolubility in aqueous media during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous cell culture medium. What is the primary reason for this?

A1: this compound, like its analog Psammaplysene A, is a hydrophobic marine compound with poor water solubility.[1][2] Its chemical structure lends itself to high lipophilicity, causing it to precipitate when introduced directly into aqueous solutions like cell culture media or phosphate-buffered saline (PBS).[3][4] The first step should always be to dissolve the compound in a suitable organic solvent to create a high-concentration stock solution.[5]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing stock solutions of hydrophobic compounds like this compound.[3][5][6] It has strong solubilizing power for a wide range of organic molecules.[5] Other potential solvents include ethanol, methanol, and dimethylformamide (DMF), but their compatibility with your specific experimental system must be verified.[3][5]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture media. How can I prevent this?

A3: This phenomenon, often called "fall-out," occurs because the compound's low solubility limit in the aqueous environment is exceeded upon dilution.[7] To prevent this, follow these critical steps:

  • Control Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture is less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.[5][7][8]

  • Use Step-wise Dilution: Avoid adding a small volume of a highly concentrated stock directly into a large volume of media. Instead, perform serial dilutions to gradually lower the concentration.[7][8]

  • Ensure Thorough Mixing: Vortex or mix the media immediately and thoroughly after adding the compound to promote dispersion and prevent localized high concentrations that can trigger precipitation.[7]

  • Gentle Warming: Gently warming the media to 37°C before adding the compound can sometimes improve solubility, but use caution as this compound's heat stability may not be fully characterized.[7]

Q4: What is the maximum concentration of this compound I can expect to achieve in my final working solution?

A4: The maximum achievable concentration in aqueous media will be significantly lower than in the DMSO stock and depends on the final percentage of DMSO and the specific components of your media. It is essential to determine the kinetic solubility of this compound in your specific medium empirically.[9] Start with a low micromolar range and visually inspect for any signs of precipitation.

Q5: Are there alternatives if DMSO is not suitable for my experiment or if solubility issues persist?

A5: Yes, if standard methods fail, you can explore advanced formulation strategies:

  • Co-solvents: Using a mixture of solvents (e.g., DMSO/PEG400) may improve solubility.[5][6]

  • Solubilizing Excipients: Surfactants like Tween® 80 or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[3][5]

  • Complexation: Cyclodextrins such as HPBCD can form inclusion complexes with the compound, enhancing its solubility.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Problem: Precipitate forms immediately upon adding DMSO stock to aqueous media.
Potential Cause Troubleshooting Step Explanation
Final DMSO concentration is too low for the desired compound concentration. Decrease the final concentration of this compound.The aqueous medium is supersaturated. Reducing the compound concentration may bring it within the soluble range.
Increase the final DMSO concentration, but do not exceed 0.5% for most cell-based assays.A slightly higher DMSO percentage can help keep the compound in solution. Always run a vehicle control with the same DMSO concentration.[8]
Rapid change in solvent polarity. Use a serial dilution method. Prepare an intermediate dilution of the stock in media before making the final dilution.[7]This gradual introduction to the aqueous environment can prevent the compound from crashing out of solution.
Localized high concentration. Add the compound dropwise while vortexing or stirring the media vigorously.[7]This ensures rapid and even dispersion of the compound, preventing localized supersaturation.
Problem: this compound powder does not fully dissolve in the organic solvent.
Potential Cause Troubleshooting Step Explanation
Insufficient solvent volume. Increase the volume of the solvent to lower the stock concentration.The solubility limit in the organic solvent may have been exceeded.
Compound aggregates. Use a bath sonicator for 5-10 minutes to break up aggregates.[7]Ultrasonic waves can provide the energy needed to disrupt particles and facilitate dissolution.
Low-quality or hydrated solvent. Use high-purity, anhydrous DMSO.Water contamination in DMSO can significantly reduce its ability to dissolve highly hydrophobic compounds.[7]
Temperature. Gently warm the solution to 37°C.[7][10]Increased temperature can enhance the solubility of some compounds. Avoid excessive heat which could cause degradation.

Data Summary

While specific solubility values for this compound in various solvents are not extensively published, the following table provides recommended solvents and best practices based on its hydrophobic nature, drawing parallels with its well-studied analog, Psammaplysene A.[1]

Solvent Recommended Use Typical Stock Concentration Max. Final Conc. in Media (v/v) Notes
DMSO Primary choice for stock solutions1-20 mM< 0.5%Use anhydrous, high-purity grade. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[7][8]
Ethanol Alternative for stock solutions1-10 mM< 0.5%May be more suitable for certain biological assays where DMSO is problematic. Can be more volatile.
DMF Alternative for stock solutions1-10 mM< 0.1%Higher potential toxicity to cells compared to DMSO. Use with caution and verify compatibility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (assume MW ~785 g/mol , similar to Psammaplysene A)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Bath sonicator

Methodology:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 0.785 mg of this compound powder.

  • Aliquot Solvent: Add 1 mL of anhydrous DMSO to the vial containing the pre-weighed this compound.

  • Initial Dissolution: Vortex the solution vigorously for 2-3 minutes to facilitate dissolution.[5]

  • Visual Inspection: Carefully inspect the solution against a light source to check for any undissolved particles.

  • Sonication (If Necessary): If particles are still visible, place the tube in a bath sonicator for 5-10 minutes.[7]

  • Gentle Warming (Optional): If sonication is insufficient, warm the solution to 37°C for 5-10 minutes and vortex again.

  • Final Check & Storage: Once the solution is clear, it is ready. Aliquot into smaller, single-use volumes (e.g., 20 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C.[8]

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Intermediate Dilution (1:100):

    • Pipette 99 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Immediately vortex the tube for 10-15 seconds. This creates a 100 µM intermediate solution.

  • Prepare Final Working Solution (1:10):

    • Pipette the desired volume of pre-warmed media for your experiment into a sterile tube or flask (e.g., 9 mL).

    • Add the required volume of the 100 µM intermediate solution (e.g., 1 mL for a final volume of 10 mL).

    • Mix thoroughly by swirling or gentle inversion.

  • Final Concentration Check: The final concentration of this compound is now 10 µM. The final DMSO concentration is 0.1%, which is well-tolerated by most cell lines.

  • Vehicle Control: Prepare a vehicle control by performing the same dilution steps with DMSO that does not contain this compound.

Visualizations

Logical Workflow for Troubleshooting Insolubility

G start This compound Precipitates in Media stock Prepare Concentrated Stock in DMSO start->stock check_stock Is Stock Solution Clear? stock->check_stock sonicate Sonicate and/or Gently Warm check_stock->sonicate No dilute Dilute Stock into Aqueous Media check_stock->dilute Yes sonicate->stock precipitate Precipitate Forms? dilute->precipitate success Solution is Ready for Experiment precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes serial_dilute Use Serial Dilution troubleshoot->serial_dilute lower_conc Lower Final Concentration troubleshoot->lower_conc mix_well Vortex During Addition troubleshoot->mix_well excipients Consider Excipients (e.g., Tween, Cyclodextrin) troubleshoot->excipients

A flowchart outlining the systematic approach to dissolving this compound.

Hypothesized Signaling Pathway of this compound

Based on studies of its analog Psammaplysene A, this compound may exert its effects by interacting with key cellular proteins.[1][11][12]

G cluster_cell Cell PB This compound HNRNPK HNRNPK PB->HNRNPK Interacts with [1] RNA RNA Metabolism (Splicing, Stability) HNRNPK->RNA Modulates Signaling Signaling Cascades HNRNPK->Signaling Integrates [1] FOXO FOXO Transcription Factors Signaling->FOXO Regulates Gene Gene Expression (Stress Resistance, Neuroprotection) FOXO->Gene Controls

Hypothesized mechanism where this compound interacts with HNRNPK to modulate downstream pathways.

References

How to increase the potency of Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with Psammaplysene B, a bromotyrosine-derived marine natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and strategies to enhance the potency of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a dimeric bromotyrosine-derived metabolite isolated from marine sponges of the Psammaplysilla species. It belongs to a class of bioactive compounds known for their potential therapeutic properties, including neuroprotective and cytotoxic effects. It is closely related to Psammaplysene A, a more extensively studied compound from the same family.

Q2: What is the primary molecular target of the Psammaplysene class of compounds?

Research on Psammaplysene A (PsA), a close analog of this compound, has identified the heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a direct binding target.[1][2][3] HNRNPK is an RNA-binding protein involved in a multitude of cellular processes, including transcription, RNA splicing, and signal transduction.[1][4] The interaction of Psammaplysenes with HNRNPK is believed to mediate their biological activities.

Q3: What are the known biological activities of this compound and its analogs?

The Psammaplysene family of compounds has demonstrated several key biological activities:

  • Neuroprotection: Psammaplysene A has shown strong neuroprotective properties in various models of neurodegeneration.

  • FOXO1 Modulation: Psammaplysene A promotes the nuclear localization of the FOXO1 transcription factor, a key regulator of cellular processes like metabolism, stress resistance, and apoptosis.

  • Cytotoxicity: Related compounds, Psammaplysene C and D, have been shown to be cytotoxic to cancer cells. While specific data for this compound is limited, it is anticipated to exhibit similar cytotoxic potential. Psammaplin A, another bromotyrosine derivative, has shown cytotoxicity against various cancer cell lines with EC50 values in the low micromolar range.

Troubleshooting Guide

Working with marine natural products like this compound can present unique challenges. This guide addresses common issues that researchers may encounter.

Issue Potential Cause(s) Recommended Solution(s)
Poor Solubility This compound is a lipophilic molecule with poor water solubility.- Primary Solvent: Dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.- Working Solutions: For cell-based assays, dilute the DMSO stock in the appropriate cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).- Sonication: Gentle sonication can aid in the dissolution of the compound in the primary solvent.- Alternative Solvents: For specific applications, other organic solvents like ethanol (B145695) or methanol (B129727) may be considered, but their compatibility with the experimental system must be verified.
Compound Instability/Degradation Brominated organic compounds can be sensitive to light and temperature.- Storage: Store the solid compound and stock solutions at -20°C or -80°C in amber vials to protect from light.- Handling: Minimize the exposure of the compound to light during experimental procedures. Prepare fresh working solutions from the stock for each experiment to avoid degradation from repeated freeze-thaw cycles.
Inconsistent Assay Results - Inaccurate quantitation of the compound.- Interference with assay components.- Cell line variability.- Quantitation: Ensure accurate weighing of the solid compound and precise dilutions. Verify the concentration of the stock solution using UV-Vis spectroscopy if a molar extinction coefficient is known or can be determined.- Assay Interference: Some brominated compounds can interfere with fluorescence-based assays. If possible, use an orthogonal assay with a different detection method (e.g., luminescence or absorbance) to confirm results. Include appropriate vehicle controls (DMSO) in all assays.- Cell Line Health: Maintain consistent cell culture conditions, including passage number and confluency, as these can affect cellular responses to treatment.
Low Potency/Weak Biological Effect - Suboptimal assay conditions.- The inherent potency of the natural compound is low.- Assay Optimization: Optimize assay parameters such as incubation time, cell density, and concentration of other reagents.- Potency Enhancement: Consider strategies to increase the potency of this compound, as detailed in the "Strategies to Increase Potency" section below.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in a complete cell culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and not exceed 0.5%.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Luciferase Reporter Assay for FOXO1 Activity

This protocol is adapted from studies on Psammaplysene A and can be used to assess the effect of this compound on FOXO1 transcriptional activity.

  • Cell Transfection: Co-transfect HEK293 cells with a FOXO1-responsive firefly luciferase reporter plasmid (e.g., pGL3-FHRE) and a Renilla luciferase control plasmid (e.g., pRL-TK) for normalization.

  • Compound Treatment: After 24 hours of transfection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for an appropriate period (e.g., 16-24 hours).

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement: Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in treated cells to that in vehicle-treated cells to determine the effect of this compound on FOXO1 transcriptional activity.

Strategies to Increase Potency

The potency of a natural product lead compound like this compound can often be enhanced through medicinal chemistry approaches.

Synthesis of Analogs and Derivatives

Structural modifications to the this compound scaffold can lead to improved potency, selectivity, and pharmacokinetic properties.

  • Modification of the Bromophenol Rings:

    • Varying Bromine Substitution: Synthesize analogs with different numbers and positions of bromine atoms on the phenol (B47542) rings. This can influence both the electronic properties and the steric interactions with the target protein.

    • Replacing Bromine with Other Halogens: Explore the effects of replacing bromine with chlorine or fluorine, which can alter the compound's lipophilicity and binding interactions.

    • Introducing Other Substituents: Add or modify other functional groups on the rings, such as hydroxyl, methoxy, or alkyl groups, to probe for additional binding pockets and improve properties like solubility.

  • Modification of the Linker and Side Chains:

    • Altering Linker Length and Flexibility: Synthesize analogs with different linker lengths and compositions between the two bromotyrosine units to optimize the spatial orientation for target binding.

    • Modifying the Amine Functionality: Convert the amine group to amides, sulfonamides, or other functional groups to alter hydrogen bonding potential and metabolic stability.

Structure-Activity Relationship (SAR) Studies

A systematic approach to synthesizing and testing analogs is crucial for establishing a structure-activity relationship. The data from these studies will guide the design of more potent compounds.

Data Presentation: Potency of Psammaplysene Analogs
Compound Cell Line Assay Potency (EC₅₀ in µM)
Psammaplin AA549 (Lung Carcinoma)Cytotoxicity0.48
Psammaplin ASK-OV-3 (Ovarian Cancer)Cytotoxicity0.39
Psammaplin AHCT15 (Colon Cancer)Cytotoxicity1.83
Psammaplin AHCT15/CL02 (MDR Colon Cancer)Cytotoxicity3.76

Note: The potency of this compound may differ from that of Psammaplin A. This table is for illustrative purposes.

Visualizations

HNRNPK-Mediated Signaling and the Potential Impact of this compound

The following diagram illustrates a simplified view of a signaling pathway involving HNRNPK and FOXO1, and how this compound might exert its effects. Psammaplysene A has been shown to bind to HNRNPK, and this interaction may influence downstream signaling pathways that regulate FOXO1 activity, leading to neuroprotection or cytotoxicity.

HNRNPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors / Stress PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT FOXO1_cyto Inactive FOXO1 (Phosphorylated) AKT->FOXO1_cyto Phosphorylates & Inactivates HNRNPK_cyto HNRNPK HNRNPK_nuc HNRNPK HNRNPK_cyto->HNRNPK_nuc FOXO1_nuc Active FOXO1 HNRNPK_cyto->FOXO1_nuc Modulates Activity (Hypothesized) FOXO1_cyto->FOXO1_nuc Nuclear-Cytoplasmic Shuttling Psammaplysene_B This compound Psammaplysene_B->HNRNPK_cyto Binds to Target_Genes Target Gene Expression FOXO1_nuc->Target_Genes Regulates Cell_Response Cell Cycle Arrest, Apoptosis, Stress Resistance Target_Genes->Cell_Response Leads to

Caption: Hypothesized mechanism of this compound action via HNRNPK and FOXO1.

Experimental Workflow for Potency Enhancement

This diagram outlines a typical workflow for a medicinal chemistry program aimed at increasing the potency of this compound.

Potency_Enhancement_Workflow Start Start: This compound (Lead Compound) Design_Analogs Design Analogs (SAR-driven) Start->Design_Analogs Synthesize_Analogs Synthesize Analogs Design_Analogs->Synthesize_Analogs In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity Assay) Synthesize_Analogs->In_Vitro_Screening Analyze_Data Analyze Data (Determine IC50/EC50) In_Vitro_Screening->Analyze_Data SAR_Development Develop Structure-Activity Relationship (SAR) Analyze_Data->SAR_Development Decision Potency Increased? SAR_Development->Decision Decision->Design_Analogs No, Iterate Optimized_Lead Optimized Lead (Higher Potency) Decision->Optimized_Lead Yes End End Optimized_Lead->End

Caption: Workflow for increasing the potency of this compound.

References

Psammaplysene B Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Psammaplysene B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this marine natural product.

Important Note on this compound Data:

Currently, there is limited specific experimental data and established protocols exclusively for this compound in the public domain. However, its analogue, Psammaplysene A , has been more extensively studied. Both compounds are known to be inhibitors of FOXO1a nuclear export.[1] Consequently, this guide provides detailed experimental controls and troubleshooting based on the available data for Psammaplysene A, which can serve as a valuable reference for designing and interpreting experiments with this compound. We will clearly distinguish between information specific to Psammaplysene A and general recommendations for this class of compounds.

Frequently Asked Questions (FAQs) for this compound

Q1: What is the primary known biological activity of this compound?

This compound has been identified, along with Psammaplysene A, as a specific inhibitor of the nuclear export of the transcription factor FOXO1a.[1] By inhibiting export, it promotes the accumulation of FOXO1a in the nucleus.

Q2: What is the chemical nature of this compound and how should I handle it?

This compound is a bromotyrosine derivative isolated from marine sponges.[2] As with many marine natural products, it is advisable to handle it with care. For initial experiments, dissolving the compound in a small amount of dimethyl sulfoxide (B87167) (DMSO) is a common practice. It is recommended to store the compound, both in solid form and in solution, at -20°C or lower, protected from light and moisture to prevent degradation.

Q3: I am not seeing the expected nuclear localization of FOXO1a with this compound. What could be the issue?

While there is no specific troubleshooting data for this compound, based on studies with Psammaplysene A and other FOXO inhibitors, several factors could be at play:

  • Compound Concentration: The optimal concentration for this compound may differ from that of Psammaplysene A. A dose-response experiment is crucial.

  • Cell Line Specificity: The activity of FOXO inhibitors can vary between cell lines. Ensure your chosen cell line has an active PI3K/AKT pathway, which regulates FOXO1a localization.[3]

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.

  • Assay Conditions: The timing of treatment and observation is critical. Nuclear translocation can be a dynamic process.

Experimental Controls and Troubleshooting for Psammaplysene A (as a Reference)

The following sections provide detailed information based on studies with Psammaplysene A.

Troubleshooting Guide

Q4: My results with Psammaplysene A are inconsistent between experiments. What are the common causes?

Inconsistent results can arise from several factors:

  • Solubility Issues: Psammaplysene A is lipophilic. Poor solubility can lead to precipitation in aqueous media and inconsistent effective concentrations. Visually inspect your media for any precipitate. Gentle sonication or vortexing of the stock solution can aid dissolution.

  • DMSO Concentration: High concentrations of the vehicle, DMSO, can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5% (v/v) and to include a vehicle control in all experiments.

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a consistent density.

Q5: I am observing a bell-shaped dose-response curve with Psammaplysene A. Why is the effect decreasing at higher concentrations?

This phenomenon can be due to the aggregation of the compound at higher concentrations. These aggregates can reduce the bioavailability of the active compound to the cells, leading to a decreased biological effect.

Q6: I see high background fluorescence in my immunofluorescence assay for FOXO1a localization. How can I reduce it?

High background can be caused by the autofluorescence of the compound or non-specific binding of antibodies.

  • Autofluorescence Control: Include a control where cells are treated with the compound but not stained with antibodies to assess the compound's intrinsic fluorescence.

  • Washing Steps: Increase the number and duration of washing steps after antibody incubation.

  • Blocking: Ensure adequate blocking of non-specific antibody binding sites.

Quantitative Data for Psammaplysene A

The following tables summarize key quantitative data from studies on Psammaplysene A.

Table 1: Bioactivity of Psammaplysene A and Derivatives in a Forkhead Response Element (FHRE) Luciferase Assay [4]

CompoundFold Increase in FHRE Luciferase Activity (vs. Vehicle)
Psammaplysene A (PA)~2.5
PA Derivative 1~2.2
PA Derivative 2~2.0
PA Derivative 3~2.3
PA Derivative 4~2.1

This assay demonstrates that Psammaplysene A and its derivatives can activate FOXO-dependent gene transcription.

Table 2: Binding Affinity of Psammaplysene A to its Target Protein HNRNPK [4]

Binding InteractionApparent Dissociation Constant (Kd)
PA binding to RNA-saturated HNRNPK-GST77.3 µM

This data was obtained using surface plasmon resonance and indicates a direct interaction between Psammaplysene A and its identified protein target, HNRNPK, in an RNA-dependent manner.[5]

Detailed Experimental Protocol: FOXO1a Nuclear Translocation Assay

This protocol is adapted from high-content screening methods used to identify inhibitors of FOXO1a nuclear export.[3]

  • Cell Plating:

    • Seed U2OS cells stably expressing FOXO1-GFP (U2OS/FOXO1-GFP) in a 96-well plate at a density that will result in a sub-confluent monolayer at the time of the assay.

    • Incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of Psammaplysene A or B in culture medium. Remember to keep the final DMSO concentration constant across all wells and below 0.5%.

    • Include a vehicle-only control (DMSO) and a positive control for nuclear localization (e.g., a PI3K inhibitor like wortmannin).[3]

    • Replace the culture medium in the wells with the medium containing the compounds.

    • Incubate for the desired treatment time (e.g., 1-4 hours).

  • Cell Fixation and Staining:

    • Carefully remove the treatment medium.

    • Wash the cells twice with phosphate-buffered saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (if using antibody staining for endogenous FOXO1).

    • If not using a GFP-tagged protein, proceed with immunofluorescence staining for FOXO1a. This involves a blocking step, incubation with a primary antibody against FOXO1a, washing, and incubation with a fluorescently labeled secondary antibody.

    • Stain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system or a fluorescence microscope.

    • Use image analysis software to quantify the fluorescence intensity of FOXO1a in the nucleus versus the cytoplasm. The ratio of nuclear to cytoplasmic fluorescence is a measure of nuclear translocation.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to experiments with Psammaplysenes.

G cluster_0 PI3K/AKT Signaling Pathway cluster_1 FOXO1a Regulation Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor binds PI3K PI3K Receptor->PI3K activates AKT AKT PI3K->AKT activates FOXO1a_cyto FOXO1a (Cytoplasm) AKT->FOXO1a_cyto phosphorylates FOXO1a_nuc FOXO1a (Nucleus) FOXO1a_cyto->FOXO1a_nuc shuttling Target Genes Target Genes FOXO1a_nuc->Target Genes activates transcription Psammaplysene Psammaplysene Psammaplysene->FOXO1a_nuc inhibits export

Figure 1: Psammaplysene A/B inhibit the nuclear export of FOXO1a.

G Start Start Prepare Stock Prepare Psammaplysene Stock Solution (in DMSO) Start->Prepare Stock Cell Seeding Seed Cells in Multi-well Plate Prepare Stock->Cell Seeding Treatment Treat Cells with Serial Dilutions Cell Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Specific Assay (e.g., Immunofluorescence, Luciferase Assay) Incubation->Assay Data Acquisition Acquire Data (Imaging, Plate Reader) Assay->Data Acquisition Analysis Analyze and Interpret Results Data Acquisition->Analysis End End Analysis->End

Figure 2: General experimental workflow for Psammaplysene testing.

G Start Inconsistent or Unexpected Results? Check_Solubility Is Compound Precipitating? Start->Check_Solubility Sol_Yes Improve Solubility: - Lower Concentration - Gentle Sonication Check_Solubility->Sol_Yes Yes Sol_No Proceed to Next Check Check_Solubility->Sol_No No Check_Controls Are Controls (Vehicle, Positive) Behaving as Expected? Ctrl_No Troubleshoot Assay: - Reagent Quality - Protocol Steps Check_Controls->Ctrl_No No Ctrl_Yes Proceed to Next Check Check_Controls->Ctrl_Yes Yes Check_Cells Are Cells Healthy and at Correct Density? Cells_No Optimize Cell Culture: - Use Lower Passage Cells - Check for Contamination Check_Cells->Cells_No No Cells_Yes Consider Biological Variability or Compound-Specific Effects Check_Cells->Cells_Yes Yes Sol_No->Check_Controls Ctrl_Yes->Check_Cells

Figure 3: Troubleshooting decision tree for Psammaplysene experiments.

References

Validation & Comparative

A Comparative Guide to Psammaplysene B and Other FOXO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Psammaplysene B with other prominent Forkhead Box O (FOXO) protein inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compound for their studies in areas such as cancer biology, metabolic diseases, and neurodegenerative disorders.

Introduction to FOXO Inhibition

Forkhead box O (FOXO) transcription factors are a family of proteins that play a pivotal role in regulating cellular processes including apoptosis, cell cycle arrest, and stress resistance. Their activity is tightly controlled, primarily through the PI3K/Akt signaling pathway, which promotes their phosphorylation and subsequent sequestration in the cytoplasm.[1] In many diseases, including cancer, the aberrant cytoplasmic localization of FOXO proteins leads to the loss of their tumor-suppressive functions. Consequently, compounds that can restore the nuclear localization and transcriptional activity of FOXO proteins are of significant therapeutic interest.

This guide focuses on comparing this compound, a marine natural product derivative, with other well-characterized FOXO inhibitors.

Overview of Compared FOXO Inhibitors

AS1842856 is a potent and selective small-molecule inhibitor of FOXO1. It directly binds to the dephosphorylated, active form of FOXO1, thereby blocking its transcriptional activity.[2] It has been extensively used in both in vitro and in vivo studies to probe the function of FOXO1 in various biological processes.

AS1708727 is another orally active FOXO1 inhibitor that has shown efficacy in animal models of diabetes. It acts by suppressing the expression of gluconeogenic genes regulated by FOXO1.[3]

Celecoxib , a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor. While some studies have suggested it may have anti-cancer properties that involve the PI3K/Akt pathway upstream of FOXO, there is no direct evidence of it being a specific FOXO inhibitor. Its effects on FOXO are likely indirect and occur at concentrations much higher than those required for COX-2 inhibition.

Quantitative Comparison of FOXO Inhibitors

The following table summarizes the available quantitative data for the discussed FOXO inhibitors.

InhibitorTarget(s)IC50/EC50SelectivityMechanism of ActionReferences
This compound FOXO1aNot AvailableSpecificity for FOXO1a nuclear export has been noted.Inhibitor of FOXO1a nuclear export.[1][1]
AS1842856 FOXO1~30-33 nM>30-fold selective for FOXO1 over FOXO3a and FOXO4 (>1 µM).Direct inhibitor of FOXO1 transcriptional activity.[2][2]
AS1708727 FOXO1EC50: 0.33 µM (G6Pase), 0.59 µM (PEPCK)Information not available.Inhibits FOXO1-mediated gene expression.[3][3]
Celecoxib COX-2Not applicable for FOXO1Primarily a COX-2 inhibitor.Indirectly affects the PI3K/Akt pathway upstream of FOXO at high concentrations.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

FOXO_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates FOXO1_cytoplasm FOXO1 (inactive) Akt->FOXO1_cytoplasm phosphorylates (inactivates) 14-3-3 14-3-3 FOXO1_cytoplasm->14-3-3 binds FOXO1_nucleus FOXO1 (active) FOXO1_cytoplasm->FOXO1_nucleus Nuclear Import 14-3-3->FOXO1_cytoplasm sequesters in cytoplasm FOXO1_nucleus->FOXO1_cytoplasm Nuclear Export DNA DNA FOXO1_nucleus->DNA binds Target Genes Target Genes DNA->Target Genes regulates transcription This compound This compound This compound->FOXO1_nucleus inhibits export AS1842856 AS1842856 AS1842856->FOXO1_nucleus inhibits activity

FOXO Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_translocation FOXO Nuclear Translocation Assay cluster_luciferase FOXO Transcriptional Activity Assay start_trans Seed cells expressing GFP-FOXO1 treat_trans Treat with FOXO inhibitor start_trans->treat_trans image_trans Acquire fluorescence microscopy images treat_trans->image_trans analyze_trans Quantify nuclear vs. cytoplasmic fluorescence image_trans->analyze_trans end_trans Determine effect on FOXO1 localization analyze_trans->end_trans start_luc Co-transfect cells with FOXO-responsive luciferase reporter and FOXO1 expression vector treat_luc Treat with FOXO inhibitor start_luc->treat_luc lyse_luc Lyse cells and add luciferase substrate treat_luc->lyse_luc measure_luc Measure luminescence lyse_luc->measure_luc end_luc Determine effect on FOXO1 transcriptional activity measure_luc->end_luc

Experimental Workflows for Assessing FOXO Inhibitor Activity.

Detailed Experimental Protocols

FOXO Nuclear Translocation Assay

This assay is designed to quantify the subcellular localization of FOXO proteins in response to treatment with an inhibitor.

Materials:

  • U2OS cells stably expressing a GFP-tagged FOXO1 (U2OS-GFP-FOXO1).

  • 96-well, black, clear-bottom imaging plates.

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • 4% Paraformaldehyde (PFA) in PBS for fixing.

  • Hoechst 33342 stain for nuclear counterstaining.

  • High-content imaging system or fluorescence microscope.

  • Image analysis software.

Protocol:

  • Cell Seeding: Seed U2OS-GFP-FOXO1 cells into 96-well imaging plates at a density that will result in 70-80% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) and positive/negative controls. Replace the culture medium with medium containing the compounds and incubate for the desired time (e.g., 1-24 hours).

  • Fixation and Staining:

    • Aspirate the medium and wash the cells once with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the nuclei with Hoechst 33342 solution for 10 minutes at room temperature.

    • Wash the cells twice with PBS.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Capture at least two channels: one for the GFP-FOXO1 signal and one for the Hoechst nuclear stain.

  • Image Analysis:

    • Use image analysis software to identify the nuclear and cytoplasmic compartments of each cell based on the Hoechst and GFP signals.

    • Quantify the mean fluorescence intensity of GFP-FOXO1 in both the nucleus and the cytoplasm.

    • Calculate the nuclear-to-cytoplasmic fluorescence intensity ratio for each cell.

    • An increase in this ratio indicates inhibitor-induced nuclear translocation of FOXO1.

FOXO Transcriptional Activity Assay (Luciferase Reporter Assay)

This assay measures the ability of FOXO1 to activate the transcription of its target genes, and how this is affected by an inhibitor.[2]

Materials:

  • HEK293T or other suitable cell line.

  • 24-well or 96-well cell culture plates.

  • FOXO1 expression vector.

  • FOXO-responsive firefly luciferase reporter vector (containing tandem repeats of the FOXO binding element upstream of a minimal promoter).

  • A control vector expressing Renilla luciferase for normalization.

  • Transfection reagent (e.g., Lipofectamine).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Protocol:

  • Cell Seeding: Seed cells into culture plates and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the FOXO1 expression vector, the FOXO-responsive firefly luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls.

  • Cell Lysis: After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luminescence Measurement:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the firefly luminescence.

    • Subsequently, add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.

    • Calculate the fold change in normalized luciferase activity in compound-treated cells compared to vehicle-treated cells. A decrease in luciferase activity indicates inhibition of FOXO1 transcriptional activity.

Conclusion

The choice of a FOXO inhibitor will depend on the specific research question. This compound offers a unique mechanism of action by inhibiting FOXO1a nuclear export and may be a valuable tool for studying the regulation of FOXO trafficking. For studies requiring a potent and selective inhibitor of FOXO1 transcriptional activity with well-defined in vitro and in vivo characteristics, AS1842856 is a well-established option. AS1708727 provides an alternative for in vivo studies, particularly in the context of metabolic diseases. The information and protocols provided in this guide are intended to assist researchers in making an informed decision for their experimental needs.

References

Validating HNRNPK as a Target of Psammaplysene B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Psammaplysene B and other molecules targeting the heterogeneous nuclear ribonucleoprotein K (HNRNPK). Experimental data and detailed protocols are presented to validate HNRNPK as a biological target of Psammaplysenes.

Introduction to this compound and its Target HNRNPK

This compound is a marine natural product belonging to the bromotyrosine alkaloid family. While direct studies on this compound are limited, extensive research on its close analog, Psammaplysene A, has identified heterogeneous nuclear ribonucleoprotein K (HNRNPK) as a primary biological target.[1][2][3] HNRNPK is a multifaceted RNA-binding protein involved in a wide array of cellular processes, including gene transcription, pre-mRNA splicing, and translation. Its dysregulation has been implicated in various diseases, including cancer, making it a compelling target for therapeutic intervention.

The validation of HNRNPK as a target for Psammaplysene A was achieved through a combination of affinity purification using a derivatized form of the natural product, followed by mass spectrometry to identify interacting proteins.[1] The direct and RNA-dependent nature of this interaction was further confirmed by surface plasmon resonance (SPR).[1] Given the structural similarity between Psammaplysene A and B, it is highly probable that they share HNRNPK as a common target.

Comparative Analysis of HNRNPK Ligands

This section compares Psammaplysene A (as a proxy for this compound) with other known HNRNPK-targeting compounds.

Table 1: Quantitative Comparison of HNRNPK Ligands

CompoundMethodReported Binding Affinity (Kd)Key Cellular Effects
Psammaplysene ASurface Plasmon Resonance (SPR)Apparent Kd of 77.3 µM (RNA-dependent)[1]Neuroprotective effects, influences FOXO activity[1][4]
hnRNPK-IN-1Surface Plasmon Resonance (SPR)4.6 µM[5]Induces apoptosis in HeLa cells, inhibits c-myc transcription[5]
hnRNPK-IN-1Microscale Thermophoresis (MST)2.6 µM[5]Selective anti-proliferative effect on various cancer cell lines[5]
Nujiangexathone ANot reportedNot reportedDown-regulates HNRNPK expression, induces G0/G1 cell cycle arrest in cervical cancer cells[6]

Experimental Protocols

Protocol 1: Target Identification of Psammaplysenes using Affinity Purification-Mass Spectrometry (AP-MS)

This protocol outlines the general steps for identifying protein targets of a small molecule like this compound, based on the methodology used for Psammaplysene A.[1]

1. Synthesis of an Affinity Probe:

  • Chemically modify this compound to incorporate a linker arm with a reactive group (e.g., a photo-activatable crosslinker) and a purification tag (e.g., biotin).

2. Cell Lysis and Probe Incubation:

  • Prepare a cell lysate from a relevant cell line.
  • Incubate the cell lysate with the this compound affinity probe.

3. Crosslinking and Affinity Purification:

  • If using a photo-activatable crosslinker, expose the mixture to UV light to covalently link the probe to its binding partners.
  • Perform affinity purification using streptavidin-coated beads to capture the biotin-tagged probe and its interacting proteins.

4. Elution and Protein Identification:

  • Elute the captured proteins from the beads.
  • Separate the proteins by SDS-PAGE.
  • Excise protein bands of interest and digest them with trypsin.
  • Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins.

Protocol 2: Validation of this compound-HNRNPK Interaction using Surface Plasmon Resonance (SPR)

This protocol describes how to quantitatively assess the binding of this compound to HNRNPK.

1. Protein Immobilization:

  • Immobilize purified recombinant HNRNPK protein on an SPR sensor chip.

2. Analyte Injection:

  • Prepare a series of dilutions of this compound in a suitable running buffer.
  • Inject the this compound solutions over the sensor chip surface.

3. Data Acquisition and Analysis:

  • Monitor the change in the SPR signal (response units) over time, which corresponds to the binding of this compound to the immobilized HNRNPK.
  • Regenerate the sensor surface between injections.
  • Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.
  • To investigate RNA dependency, perform the binding assay in the presence and absence of RNA.[1]

Visualizing Workflows and Pathways

Experimental Workflow for HNRNPK Target Validation cluster_TargetID Target Identification cluster_Validation Target Validation Psammaplysene_B_Probe Synthesize Affinity Probe Incubation Incubate Probe with Lysate Psammaplysene_B_Probe->Incubation Cell_Lysate Prepare Cell Lysate Cell_Lysate->Incubation Purification Affinity Purification Incubation->Purification MS_Analysis LC-MS/MS Analysis Purification->MS_Analysis Candidate_Proteins Identify Candidate Targets (HNRNPK) MS_Analysis->Candidate_Proteins Recombinant_HNRNPK Purify Recombinant HNRNPK Candidate_Proteins->Recombinant_HNRNPK Validate Candidate SPR_Assay Surface Plasmon Resonance Recombinant_HNRNPK->SPR_Assay Binding_Kinetics Determine Binding Affinity (Kd) SPR_Assay->Binding_Kinetics

Caption: Workflow for HNRNPK target identification and validation.

Simplified HNRNPK Signaling Pathway cluster_nucleus Nucleus HNRNPK HNRNPK pre_mRNA pre-mRNA HNRNPK->pre_mRNA Splicing mRNA mRNA HNRNPK->mRNA Stability & Export pre_mRNA->mRNA Translation Protein Synthesis mRNA->Translation Transcription_Factors Transcription Factors (e.g., p53, c-Myc) Transcription_Factors->HNRNPK Gene_Expression Target Gene Expression Psammaplysene_B This compound Psammaplysene_B->HNRNPK Inhibition/Modulation

Caption: HNRNPK's role in gene expression and this compound's point of intervention.

References

Unraveling the Structure-Activity Relationship of Psammaplysene B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

While a comprehensive structure-activity relationship (SAR) profile for Psammaplysene B remains largely uncharted in publicly available scientific literature, this guide provides a comparative analysis based on the closely related and better-studied analog, Psammaplysene A. Insights into the biological activities of Psammaplysene A and its derivatives offer valuable preliminary clues for researchers and drug development professionals exploring the therapeutic potential of this class of marine natural products.

Psammaplysenes are a family of brominated tyrosine-derived metabolites isolated from marine sponges. While research has predominantly focused on Psammaplysene A for its neuroprotective properties, the specific biological activities and SAR of this compound are not well-documented. This guide, therefore, leverages the existing data on Psammaplysene A to infer potential structure-activity trends and to provide a framework for future research on this compound and its analogs.

Comparative Biological Activities

Detailed quantitative data for the biological activities of this compound are scarce. However, studies on Psammaplysene A have revealed its role as a neuroprotective agent. The primary mechanism of action for Psammaplysene A involves its interaction with the heterogeneous nuclear ribonucleoprotein K (HNRNPK), an RNA-binding protein.[1][2][3] This interaction is believed to mediate its neuroprotective effects.

Furthermore, Psammaplysene A has been shown to influence the activity of the FOXO transcription factors.[1] Several synthesized derivatives of Psammaplysene A have been evaluated for their ability to enhance FOXO-dependent transcription, a key aspect of its bioactivity.[1]

Due to the structural similarity between Psammaplysene A and B, it is plausible that this compound may exhibit similar biological activities. However, without direct experimental evidence, this remains speculative.

Structure-Activity Relationship Insights from Psammaplysene A Analogs

To understand the potential SAR of the psammaplysene scaffold, researchers have synthesized and tested several derivatives of Psammaplysene A. These studies provide initial insights into which structural features are crucial for their biological activity.

Compound/DerivativeModificationBiological Activity (Qualitative)Reference
Psammaplysene A Parent CompoundNeuroprotective, enhances FOXO-dependent transcription
Derivative 1 Modification at the side chainRetained ability to enhance FOXO-dependent transcription
Derivative 2 Modification at the aromatic coreRetained ability to enhance FOXO-dependent transcription
Derivative 3 Modification at the oxime moietyRetained ability to enhance FOXO-dependent transcription
Derivative 4 Modification at the spiroisoxazoline ringRetained ability to enhance FOXO-dependent transcription

Note: Specific quantitative data (e.g., IC50 values) for the direct comparison of these derivatives were not available in the reviewed literature. The activity was reported as a statistically significant increase in a luciferase reporter assay compared to a vehicle control.

The available data on Psammaplysene A derivatives suggest that certain modifications to the core structure are tolerated without abolishing the compound's ability to influence FOXO-dependent transcription. This indicates a degree of structural flexibility that could be exploited in the design of future analogs with improved potency or pharmacokinetic properties.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of Psammaplysene A and its derivatives, which could be adapted for the study of this compound.

Forkhead Response Element (FHRE) Luciferase Assay

This assay is used to determine the effect of compounds on the transcriptional activity of FOXO transcription factors.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transfected with two plasmids: one containing a firefly luciferase gene under the control of a Forkhead response element (pGL3-FHRE) and another containing a Renilla luciferase gene for normalization (pRL-TK).

  • Compound Treatment: Twenty-four hours post-transfection, the cells are treated with the test compounds (e.g., Psammaplysene A or its derivatives) or a vehicle control (e.g., DMSO).

  • Luciferase Activity Measurement: After a set incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as a fold change relative to the vehicle control.

Protein Target Identification using Affinity-Based Probes

This workflow outlines a general approach to identify the protein targets of a bioactive small molecule like a psammaplysene.

G cluster_0 Probe Synthesis cluster_1 Target Binding & Crosslinking cluster_2 Target Isolation & Identification A Bioactive Molecule (e.g., Psammaplysene) B Synthesis of Affinity Probe (e.g., with photo-crosslinker and tag) A->B C Incubate Probe with Cell Lysate B->C D UV Crosslinking C->D E Affinity Purification (e.g., using streptavidin beads for biotin (B1667282) tag) D->E F Protein Digestion E->F G Mass Spectrometry (LC-MS/MS) F->G H Protein Identification G->H G cluster_0 Cellular Environment PA Psammaplysene A HNRNPK HNRNPK PA->HNRNPK Binds to FOXO FOXO Transcription Factors HNRNPK->FOXO Modulates Activity Neuroprotection Neuroprotection FOXO->Neuroprotection Promotes

References

Comparative Analysis of Psammaplysene B and Related Marine-Derived Compounds in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Psammaplysene B and its analogs, a class of bromotyrosine alkaloids derived from marine sponges. Due to the limited specific experimental data available for this compound, this guide broadens its scope to include the more extensively studied Psammaplysene A, as well as Psammaplysenes C and D. To provide a comprehensive context, the cytotoxic activities of these compounds are compared with those of Manzamine A, another well-characterized marine-derived alkaloid with potent anticancer properties.

The information presented herein is intended to support researchers and professionals in the fields of oncology, neurobiology, and drug discovery by compiling available data on the mechanisms of action and cytotoxic profiles of these marine natural products in various cell models.

Comparative Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for various Psammaplysene compounds and the comparative compound, Manzamine A, across different cancer cell lines.

CompoundCell LineCell TypeIC50 (µM)Reference
Psammaplysene D KBHuman oral carcinoma0.7[1]
Manzamine A Panc-1Human pancreatic cancer~5-10[2]
MCF-7Human breast cancer4.9[3]
OVCAR-3Human ovarian cancer7.2[3]
A549Human lung cancer43.2[3]
Fascaplysin MCF-7Human breast cancer0.11-1.40[3]
OVCAR-3Human ovarian cancer0.11-1.40[3]
MALME-3MHuman melanoma0.11-1.40[3]
A549Human lung cancer0.11-1.40[3]

Signaling Pathways and Mechanisms of Action

Psammaplysene A: Targeting the HNRNPK Signaling Pathway

Psammaplysene A has been identified as a neuroprotective agent, and its mechanism of action has been elucidated to involve the heterogeneous nuclear ribonucleoprotein K (HNRNPK).[4] HNRNPK is a multifaceted protein involved in a wide array of cellular processes, including chromatin remodeling, transcription, splicing, and translation.[4]

The interaction of Psammaplysene A with HNRNPK is RNA-dependent and is thought to modulate HNRNPK-dependent processes, which may underlie its neuroprotective effects.[4] HNRNPK is known to interact with over 100 protein partners and is a convergence point for multiple signaling pathways.[4]

Psammaplysene_A_Pathway Psammaplysene A Signaling Pathway Psammaplysene_A Psammaplysene A HNRNPK HNRNPK Psammaplysene_A->HNRNPK Binds to Cellular_Processes Transcriptional Control Translational Control RNA Transport Splicing Chromatin Remodeling RNA Stability HNRNPK->Cellular_Processes Regulates RNA RNA RNA->HNRNPK Binding is dependent on Neuroprotection Neuroprotection Cellular_Processes->Neuroprotection Leads to

Caption: Psammaplysene A interaction with HNRNPK.

Psammaplysenes C and D: Cytotoxic Alkaloids

Psammaplysenes C and D have been identified as cytotoxic alkaloids.[5] While their specific molecular targets and signaling pathways have not been fully elucidated, their cytotoxic activity suggests they may interfere with fundamental cellular processes, such as cell division or survival pathways, in a manner similar to other cytotoxic natural products.

Manzamine A: A Potent Anticancer Alkaloid

Manzamine A, a β-carboline alkaloid, has demonstrated potent in vitro cytotoxic effects against various cancer cell lines, including pancreatic cancer.[2] Its mechanism of action is believed to involve the restoration of sensitivity to apoptosis.[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The cytotoxic effects of the studied compounds on cancer cell lines are typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium and incubated to allow for attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Psammaplysene D, Manzamine A) and incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C in a CO2 incubator.[7]

  • Formazan (B1609692) Solubilization: After the incubation, 100 µL of SDS-HCl solution is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The plate is then incubated for an additional 4 hours at 37°C, and the absorbance is measured at 570 nm using a microplate reader.[7]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Western Blot Analysis for Signaling Protein Expression

Western blotting is a key technique to investigate the effects of compounds on specific signaling pathways by detecting changes in protein expression and post-translational modifications.[8]

Protocol:

  • Sample Preparation: Cells are treated with the compound of interest for a specified time. After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a protein assay.[9]

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel for electrophoresis to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., HNRNPK, cleaved PARP, caspase-3) overnight at 4°C.[8] Following washes, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[8]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

Western_Blot_Workflow Western Blot Experimental Workflow Sample_Prep Sample Preparation (Cell Lysis & Protein Quantification) SDS_PAGE SDS-PAGE (Protein Separation by Size) Sample_Prep->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Ab Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Binds to Primary Antibody) Primary_Ab->Secondary_Ab Detection Detection (Chemiluminescence) Secondary_Ab->Detection Analysis Analysis (Quantify Protein Expression) Detection->Analysis

Caption: Workflow for Western Blot Analysis.

References

A Comparative Analysis of Psammaplysene B and Other Marine-Derived Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped resource for novel bioactive compounds with significant therapeutic potential. Among these, marine natural products have emerged as a promising avenue for the discovery of new anticancer drugs. This guide provides a comparative analysis of the cytotoxic properties of the psammaplysin family of marine natural products, with a focus on Psammaplysene B, against two clinically approved marine-derived anticancer drugs: Eribulin Mesylate and Trabectedin. This objective comparison is supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid researchers in the field of oncology drug development.

Introduction to Marine Natural Products in Oncology

The oceans harbor a remarkable diversity of organisms that have evolved unique biochemical pathways to produce a wide array of secondary metabolites. These compounds often possess potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. The structural complexity and novel mechanisms of action of many marine natural products make them attractive candidates for anticancer drug discovery. To date, several marine-derived compounds have been successfully developed into clinically approved drugs, demonstrating the significant potential of this resource. This guide will delve into the cytotoxic profiles of three distinct classes of marine-derived compounds: the psammaplysin family, the microtubule-targeting agent Eribulin Mesylate, and the DNA-alkylating agent Trabectedin.

Comparative Analysis of Cytotoxic Activity

The cytotoxic potential of Psammaplysin A (as a representative of the Psammaplysin family), Eribulin Mesylate, and Trabectedin has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundMarine SourceMechanism of ActionCancer Cell LineIC50 (µM)Reference
Psammaplysin A Marine Sponge (Pseudoceratina arabica)Putative (HDAC inhibition suggested)HCT 116 (Colon Carcinoma)5.1[1]
MDA-MB-231 (Breast Cancer)3.9[1]
HeLa (Cervical Carcinoma)8.5[2]
Eribulin Mesylate Synthetic analog of Halichondrin B (from Halichondria okadai sponge)Microtubule Dynamics InhibitorMDA-MB-435 (Breast Cancer)0.0018[3][4]
COLO 205 (Colon Cancer)0.0018
LOX (Melanoma)0.0018
Trabectedin Synthetic, originally from Ecteinascidia turbinata (tunicate)DNA Alkylating AgentNCI-H295R (Adrenocortical Carcinoma)0.00015
SW13 (Adrenal Carcinoma)0.000098
Leiomyosarcoma (LMS)0.001296

Detailed Experimental Protocols

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the marine natural product (e.g., Psammaplysin A, Eribulin Mesylate, or Trabectedin) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of the marine natural product for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mechanisms of Action and Signaling Pathways

Psammaplysin Family

The precise mechanism of action for the cytotoxic effects of the psammaplysin family is still under investigation. However, some studies suggest that these compounds may act as histone deacetylase (HDAC) inhibitors. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Psammaplysin_Pathway Psammaplysin Psammaplysin HDAC HDAC Psammaplysin->HDAC Acetylation ↑ Histone Acetylation HDAC->Acetylation GeneExpression Altered Gene Expression Acetylation->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Putative mechanism of Psammaplysin cytotoxicity.

Eribulin Mesylate

Eribulin Mesylate is a synthetic analogue of halichondrin B and functions as a microtubule dynamics inhibitor. It binds to the plus ends of microtubules, suppressing their growth and leading to the sequestration of tubulin into non-productive aggregates. This disruption of microtubule function results in a G2/M phase cell cycle arrest and ultimately triggers apoptosis.

Eribulin_Pathway Eribulin Eribulin Mesylate Tubulin Tubulin Dimers Eribulin->Tubulin Microtubule Microtubule Growth Eribulin->Microtubule Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycleArrest G2/M Arrest Spindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Eribulin's mechanism of microtubule disruption.

Trabectedin

Trabectedin is a unique DNA alkylating agent that binds to the minor groove of DNA. This interaction triggers a cascade of events that interfere with DNA repair pathways, particularly the transcription-coupled nucleotide excision repair (TC-NER) system. The resulting DNA damage leads to cell cycle arrest and apoptosis.

Trabectedin_Pathway Trabectedin Trabectedin DNA DNA Minor Groove Trabectedin->DNA Alkylation DNA Alkylation & Adduct Formation DNA->Alkylation NER TC-NER Pathway Alkylation->NER DSB DNA Double-Strand Breaks NER->DSB Apoptosis Apoptosis DSB->Apoptosis

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Handling Psammaplysene B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with novel marine-derived compounds like Psammaplysene B, ensuring personal and environmental safety is paramount. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures based on best practices for managing potentially hazardous, novel chemical compounds.

Personal Protective Equipment (PPE)

A head-to-toe PPE setup is crucial to minimize exposure and ensure safety when handling this compound, the specific requirements for which should be determined by a site-specific risk assessment. The following table summarizes the recommended PPE based on general laboratory safety protocols for handling chemicals of unknown toxicity.

Body PartPersonal Protective EquipmentSpecifications and Purpose
Head Safety Helmet/Bump CapRecommended when working in areas with overhead machinery or potential for falling objects.
Eyes & Face Safety Goggles with Side Shields or Full-Face ShieldProtects against chemical splashes, powders, or aerosols.[1][2][3]
Respiratory Fume Hood or appropriate Respirator (e.g., N95 or higher)Essential to prevent inhalation of powders, aerosols, or vapors, especially when the compound's volatility and respiratory toxicity are unknown.[1]
Body Chemical-Resistant Laboratory Coat or CoverallsProvides a barrier against spills and contamination of personal clothing.
Hands Chemical-Resistant Gloves (e.g., Nitrile)Double-gloving is recommended to protect against direct skin contact. Gloves must be inspected before use and disposed of properly after handling.
Feet Closed-Toe, Non-Slip Safety ShoesProtects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling of this compound

A systematic approach to handling this compound is critical to maintain a safe and controlled laboratory environment.

1. Preparation and Engineering Controls:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential airborne particles or fumes.

  • Pre-use Inspection: Before starting any work, inspect all equipment, including PPE and engineering controls like the fume hood, to ensure they are in proper working order.

  • Gather Materials: Ensure all necessary materials, including the compound, solvents, labware, and waste containers, are within reach inside the designated area to minimize movement and potential for spills.

2. Handling the Compound:

  • Weighing: If weighing the solid compound, do so within the fume hood or a containment glove box to prevent inhalation of fine powders.

  • Dissolving: When preparing solutions, add the solvent to the compound slowly to avoid splashing.

  • Transporting: When moving the compound or its solutions within the lab, use secondary containment, such as a sealed, unbreakable container.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent or cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, and hands should be washed thoroughly with soap and water immediately after.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container.

2. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Store waste containers in a designated, secure area away from general lab traffic until they can be collected by trained hazardous waste personnel.

3. Final Disposal:

  • Disposal of chemical waste must be handled by a licensed and certified hazardous waste disposal company in accordance with all local, state, and federal regulations.

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling this compound safely.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Work Area (Fume Hood) A->B C Gather All Necessary Materials B->C D Weigh/Handle this compound in Fume Hood C->D E Perform Experimental Procedures D->E F Decontaminate Work Surfaces & Equipment E->F G Segregate and Dispose of Waste Properly F->G H Remove PPE and Wash Hands G->H

Caption: Standard Operating Procedure for Handling this compound.

G cluster_spill Chemical Spill Response A Alert Others in the Area B Evacuate Immediate Area if Necessary A->B C Assess the Spill (Size and Nature) B->C D Don Additional PPE if Required C->D E Contain the Spill with Absorbent Material D->E F Neutralize/Clean Up Spill Following Protocol E->F G Collect and Dispose of Contaminated Materials as Hazardous Waste F->G H Decontaminate the Area G->H I Report the Incident H->I

Caption: Logical Workflow for Responding to a Chemical Spill.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.